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  • Product: 4-Thiazolidinecarboxylic acid, 2-ethyl-
  • CAS: 14347-73-0

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Stereochemical Dynamics of 2-Ethyl-4-thiazolidinecarboxylic Acid Derivatives

Executive Summary The synthesis of 4-thiazolidinecarboxylic acid, 2-ethyl- derivatives (commonly referred to as 2-ethylthiazolidine-4-carboxylic acid or ET4C) represents a critical intersection of bioorthogonal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-thiazolidinecarboxylic acid, 2-ethyl- derivatives (commonly referred to as 2-ethylthiazolidine-4-carboxylic acid or ET4C) represents a critical intersection of bioorthogonal chemistry and metabolic regulation. Biologically, the formation of ET4C is a key detoxification mechanism in protozoan parasites like Entamoeba histolytica, where L-cysteine condenses with metabolically generated propionaldehyde to mitigate oxidative stress and sequester reactive carbonyls[1]. Synthetically, the thiazolidine ring formation is leveraged as a highly efficient, click-type bioconjugation reaction and a prodrug strategy to enhance the metabolic stability of volatile or reactive aldehydes[2].

This technical guide deconstructs the mechanistic pathways, stereochemical nuances, and field-proven experimental protocols for synthesizing 2-ethyl-4-thiazolidinecarboxylic acid derivatives, providing researchers with a self-validating framework for reproducible synthesis.

Mechanistic Principles of Thiazolidine Cyclization

The core synthesis of ET4C relies on the orthogonal condensation between a 1,2-aminothiol (L-cysteine) and an aliphatic carbonyl (propionaldehyde). Historically, literature suggested that thiazolidine formation required strictly acidic conditions and prolonged reaction times. However, modern mechanistic studies demonstrate that the reaction is exceptionally fast and stable at physiological pH (7.4).

Causality in Reaction Dynamics
  • Nucleophilic Attack & Intermediate Formation: The reaction initiates via the nucleophilic attack of the highly reactive sulfhydryl group (thiol) of L-cysteine on the electrophilic carbonyl carbon of propionaldehyde, forming a hemithioacetal intermediate. Alternatively, depending on the exact pH, initial attack by the primary amine forms an imine (Schiff base)[3].

  • Cyclization: Intramolecular ring closure occurs as the adjacent amine (or thiol) attacks the activated carbon, expelling a molecule of water to form the five-membered thiazolidine heterocycle[3].

  • Buffer and pH Effects: Phosphate buffers dramatically promote cyclization by stabilizing the primary carbocation intermediate[3]. Interestingly, as the reaction progresses at neutral pH, the solution naturally acidifies. This occurs because the newly formed thiazolidine ring creates a zwitterion (interacting with the carboxylic acid and syn-NH protons), altering the local pKa and releasing protons.

Mechanism Cys L-Cysteine (1,2-Aminothiol) Int1 Hemithioacetal / Imine Intermediate Cys->Int1 Nucleophilic Attack Ald Propionaldehyde (Aliphatic Carbonyl) Ald->Int1 Cycl Cyclization (-H2O) Int1->Cycl Phosphate Buffer Catalysis Prod 2-Ethyl-4-thiazolidinecarboxylic Acid (ET4C) Cycl->Prod Intramolecular Ring Closure

Mechanistic pathway of L-cysteine and propionaldehyde condensation to form ET4C.

Stereochemical Dynamics and Isomerization

L-Cysteine possesses a naturally occurring (R)-configuration at the C4 position. The condensation with propionaldehyde generates a novel chiral center at the C2 position of the thiazolidine ring, resulting in a mixture of two diastereomers: (2R, 4R) and (2S, 4R) , often referred to as cis and trans isomers[4].

The "Instability" Misconception

For decades, the multiple splitting patterns observed in 1 H-NMR spectra at physiological pH led chemists to falsely conclude that thiazolidine products were hydrolyzing or unstable. In reality, pD titration experiments confirm that the species undergoes rapid interconversion between the cis and trans diastereomers at pH 7.4. This interconversion is driven by the protonation and deprotonation of the thiazolidine nitrogen. At acidic pH (e.g., pH 5.0), the nitrogen is fully protonated, locking the ring into a stable, non-interconverting mixture of diastereomers.

Solvent selection also heavily dictates the stereochemical ratio during isolation. For instance, in organic extractions, DMSO strongly favors the trans isomer, whereas CDCl 3​ favors the cis isomer[4].

Experimental Protocol: Synthesis of (2RS, 4R)-2-Ethylthiazolidine-4-carboxylic Acid

The following protocol is designed as a self-validating system. By monitoring the pH drop, researchers can track reaction progress in real-time without immediate reliance on chromatography.

Reagents & Materials
  • L-Cysteine: 10 mmol (Ensure high purity; use degassed solvents to prevent oxidative dimerization to L-cystine).

  • Propionaldehyde: 12-15 mmol (Slight excess drives equilibrium).

  • Solvent: 0.1 M Phosphate Buffered Saline (PBS) or Ethanol:Water (10:1 v/v).

  • Titrant: 0.1 M NaOH (for in-process pH maintenance).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of L-cysteine in 50 mL of degassed PBS. Adjust the initial pH to 7.4 using 0.1 M NaOH.

  • Initiation: Add 12 mmol of propionaldehyde dropwise to the stirring solution at room temperature (20 °C).

  • In-Process Control (pH Monitoring): As the condensation proceeds, the pH will drop due to the formation of the zwitterionic thiazolidine. Continuously add 0.1 M NaOH to maintain the pH between 7.0 and 7.4.

  • Validation: The reaction is deemed complete when the pH stabilizes (typically within 15–30 minutes for aliphatic aldehydes).

  • Isolation: Acidify the solution to pH 5.0 using dilute HCl to lock the stereocenters and precipitate the product. Filter the yellowish-white precipitate, wash with cold diethyl ether to remove unreacted aldehyde, and recrystallize from an ethanol/water mixture[4].

  • Characterization: Confirm the structure via 1 H-NMR. Note that at pH 7.4, complex splitting will occur due to rapid diastereomeric interconversion; run the NMR in acidic D 2​ O (pD 5.0) to observe distinct cis and trans peaks.

Workflow Step1 1. Reagent Preparation Dissolve L-Cys in Degassed Buffer Step2 2. Aldehyde Addition Dropwise Propionaldehyde at RT Step1->Step2 Step3 3. pH Maintenance Titrate with NaOH to counter acidification Step2->Step3 Step4 4. Stereochemical Locking Acidify to pH 5.0 to halt interconversion Step3->Step4 Step5 5. Isolation & NMR Filter, Wash, and run NMR at pD 5.0 Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of ET4C.

Quantitative Data Summary
Reaction ConditionAldehyde EquivalentsTime to CompletionStereochemical StateYield / Conversion
PBS Buffer (pH 7.4) 1.2 - 1.6 eq< 30 minutesRapid cis/trans interconversion> 95% (NMR conversion)
PBS Buffer (pH 5.0) 1.2 - 1.6 eq< 30 minutesStable cis/trans mixture> 95% (NMR conversion)
Ethanol:Water (10:1) 1.0 eq20 hoursSolvent dependent (e.g., 54% trans in DMSO)50 - 85% (Isolated yield)

Table 1: Summary of reaction parameters and quantitative outcomes for ET4C synthesis based on literature standards[4],.

Advanced Derivatization and Applications

The native 2-ethyl-4-thiazolidinecarboxylic acid can be further derivatized to lock the ring structure permanently or to synthesize complex prodrugs.

  • N-Acylation: Reacting ET4C with acetic anhydride yields 3-acetyl-2-ethyl-4-thiazolidinecarboxylic acid. This N-acetylation prevents the ring-opening hydrolysis that can occur under extreme physiological stress, permanently stabilizing the heterocycle[4].

  • Prodrug Delivery Systems: The thiazolidine framework is heavily utilized to mask volatile or rapidly metabolized aldehydes. For example, coupling L-cysteine ethyl ester with aromatic aldehydes forms a thiazolidine prodrug that improves metabolic stability and oral bioavailability. In vivo, the complex slowly hydrolyzes to release the active aldehyde payload, a strategy actively investigated for antisickling agents in sickle cell disease[2].

References

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Journal of Agricultural and Food Chemistry URL
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity Nano Biomedicine and Engineering URL
  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • Chemical Communications (RSC Publishing)

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Ethyl-4-Thiazolidinecarboxylic Acid

Foreword: The Scientific Imperative for Comprehensive Characterization In the landscape of drug discovery and development, the meticulous physicochemical characterization of a novel chemical entity is the bedrock upon wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Scientific Imperative for Comprehensive Characterization

In the landscape of drug discovery and development, the meticulous physicochemical characterization of a novel chemical entity is the bedrock upon which all subsequent investigations are built. For a molecule such as 2-ethyl-4-thiazolidinecarboxylic acid, a heterocyclic compound with significant therapeutic potential, a thorough understanding of its intrinsic properties is not merely an academic exercise; it is a critical determinant of its viability as a drug candidate. This guide provides a holistic and technically robust framework for the comprehensive characterization of 2-ethyl-4-thiazolidinecarboxylic acid, designed for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

Structural Elucidation: Beyond a Simple Formula

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure. For 2-ethyl-4-thiazolidinecarboxylic acid (C₆H₁₁NO₂S), a multi-faceted spectroscopic approach is essential to define its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most definitive information regarding the chemical structure of an organic molecule in solution. Both ¹H and ¹³C NMR are indispensable.

Expertise & Experience in Spectral Interpretation: The chemical shifts observed in NMR are directly influenced by the electronic environment of each nucleus. In 2-ethyl-4-thiazolidinecarboxylic acid, the electron-withdrawing effects of the carboxylic acid, the sulfur atom, and the nitrogen atom will significantly influence the positions of adjacent proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of meticulously purified 2-ethyl-4-thiazolidinecarboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to optimize include the pulse angle, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Predicted Spectroscopic Data:

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethyl-4-Thiazolidinecarboxylic Acid

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity
-COOH~12-13~170-175Broad Singlet
H-4~4.0-4.5~60-65Triplet
H-2~4.5-5.0~65-70Triplet
-CH₂- (ethyl)~1.5-2.0~25-30Quartet
-CH₃ (ethyl)~0.9-1.2~10-15Triplet
-CH₂- (ring)~3.0-3.5~35-40Multiplet
Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

Trustworthiness through High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which serves as a crucial validation of the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-ethyl-4-thiazolidinecarboxylic acid and is the recommended method.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to achieve accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Determine the exact mass of the molecular ion and use this information to calculate the elemental composition. The theoretical exact mass for C₆H₁₁NO₂S is 161.0509.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Authoritative Grounding in Vibrational Frequencies: The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. The presence of characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the N-H of the amine provides strong evidence for the structure of 2-ethyl-4-thiazolidinecarboxylic acid.[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is recommended.[1] Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies for 2-Ethyl-4-Thiazolidinecarboxylic Acid

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Amine)3400-3300
C-H (Aliphatic)2980-2850
C=O (Carboxylic Acid)1725-1700
C-N1250-1020
C-S700-600

Purity and Separation Science: Ensuring a Homogeneous Entity

The biological activity and physicochemical properties of a compound are highly dependent on its purity. Therefore, robust analytical methods for separation and quantification are paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the most widely used technique for the separation, identification, and quantification of components in a mixture.[5][6]

Expertise & Experience in Method Development: The choice of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation. For a polar compound like 2-ethyl-4-thiazolidinecarboxylic acid, a reversed-phase C18 column with an acidic aqueous-organic mobile phase is a logical starting point.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the main peak from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm) is appropriate.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography: Resolving Enantiomers

Given the presence of a stereocenter at the C4 position, it is crucial to determine the enantiomeric purity of 2-ethyl-4-thiazolidinecarboxylic acid, as different enantiomers can exhibit distinct pharmacological activities.

Trustworthiness through Enantiomeric Resolution: Chiral HPLC, using a chiral stationary phase, is the most reliable method for separating and quantifying enantiomers.[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: An HPLC system with a UV or polarimetric detector.

  • Column: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H) is required.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is typically used with polysaccharide-based CSPs.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

  • Detection: UV detection or a chiral detector (e.g., a circular dichroism detector) can be used.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Solid-State Characterization: Understanding the Bulk Properties

The solid-state properties of a drug substance can significantly impact its stability, solubility, and bioavailability.

Thermal Analysis: Probing Thermal Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the melting point, decomposition temperature, and thermal stability of a compound.[8][9][10]

Authoritative Grounding in Thermal Events: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other phase transitions. TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Experimental Protocol: DSC and TGA

  • Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is determined from the onset or peak of the endothermic melting transition.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The decomposition temperature is determined from the onset of mass loss.

Table 3: Expected Thermal Properties of 2-Ethyl-4-Thiazolidinecarboxylic Acid

Parameter Expected Value Technique
Melting PointDependent on crystalline formDSC
Decomposition Temperature> 200 °CTGA

Visualization of Experimental Workflows

To provide a clear and logical overview of the characterization process, the following diagrams illustrate the key experimental workflows.

Structural_Elucidation_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Purified 2-Ethyl-4-Thiazolidinecarboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (HRMS-ESI) Sample->MS IR IR Spectroscopy (FTIR-KBr) Sample->IR Structure Unambiguous Structure (Connectivity & Elemental Composition) NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural elucidation of 2-ethyl-4-thiazolidinecarboxylic acid.

Purity_Analysis_Workflow cluster_sample Sample cluster_chromatography Chromatographic Separation cluster_results Results Sample 2-Ethyl-4-Thiazolidinecarboxylic Acid HPLC Reversed-Phase HPLC (Purity Assessment) Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Purity Chemical Purity (%) HPLC->Purity Enantiomeric_Purity Enantiomeric Excess (% ee) Chiral_HPLC->Enantiomeric_Purity

Caption: Workflow for the purity and enantiomeric excess determination.

Conclusion: A Foundation for Future Development

The comprehensive physicochemical characterization of 2-ethyl-4-thiazolidinecarboxylic acid, as outlined in this guide, provides the essential data package required for its advancement as a potential therapeutic agent. By employing a suite of orthogonal analytical techniques and adhering to rigorous experimental protocols, researchers can establish a robust understanding of the molecule's identity, purity, and solid-state properties. This foundational knowledge is indispensable for informed decision-making in subsequent stages of drug development, including formulation, toxicology, and clinical studies.

References

  • Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(2), 89–92.
  • Al-Ja'afreh, J. Y., Hatrík, Š., & Havránek, E. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers.
  • BenchChem. (2025). Spectroscopic Analysis of 3-Acetyl-2-Thiazolidinone: A Technical Guide. BenchChem.
  • Investigation of Thermal Properties of Carboxyl
  • Logvinenko, V., Yudanova, L., Yudanov, N., & Chekhova, G. (2003). Thermal analysis of transition metal salts of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 74, 395–399.
  • Thermal decomposition of the calcium salts of several carboxylic acids. (n.d.).
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (n.d.).
  • Supporting Inform
  • (4S)-2-ETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. (n.d.).
  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 4-thiazolidinecarboxylic acid, 2-ethyl-

An In-Depth Guide to the Synthesis of 2-Ethyl-4-Thiazolidinecarboxylic Acid for Research and Development Authored by a Senior Application Scientist This document provides a comprehensive protocol and technical guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Ethyl-4-Thiazolidinecarboxylic Acid for Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive protocol and technical guide for the synthesis of 2-ethyl-4-thiazolidinecarboxylic acid, a heterocyclic compound of interest for researchers, medicinal chemists, and professionals in drug development. The synthesis is achieved through the cyclocondensation of L-cysteine and propionaldehyde. This guide offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides essential information for product characterization, safety, and troubleshooting.

Introduction and Significance

Thiazolidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, most notably the penicillin class of antibiotics.[1][2] The thiazolidine ring is a versatile scaffold, and modifications, particularly at the C-2 position, can significantly influence biological activity. The synthesis of 2-substituted-4-thiazolidinecarboxylic acids via the condensation of L-cysteine with various aldehydes is a fundamental and efficient method for generating molecular diversity.[3][4]

This application note details the synthesis of the 2-ethyl analogue, a product of the reaction between L-cysteine and propionaldehyde.[5] This protocol is designed to be robust and reproducible, providing a solid foundation for further research into the applications of this compound class.

Reaction Mechanism: Cyclocondensation

The formation of 2-ethyl-4-thiazolidinecarboxylic acid proceeds through a well-established two-step mechanism under mild conditions.[6][7]

  • Imine Formation: The reaction initiates with a nucleophilic attack by the amino group of L-cysteine on the carbonyl carbon of propionaldehyde. This forms an unstable carbinolamine intermediate, which rapidly dehydrates to yield a Schiff base (an imine).

  • Intramolecular Cyclization: The thiol group (-SH) of the cysteine moiety then performs an intramolecular nucleophilic attack on the imine carbon. This step results in the closure of the five-membered thiazolidine ring, yielding the final product.[3][7]

The entire process is a condensation reaction, a class of reactions vital to many areas of organic and biological chemistry.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L_Cysteine L-Cysteine Carbinolamine Carbinolamine Intermediate L_Cysteine->Carbinolamine Nucleophilic Attack (Amino Group) Propionaldehyde Propionaldehyde Propionaldehyde->Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base -H₂O (Dehydration) Product 2-Ethyl-4-Thiazolidine- carboxylic Acid Schiff_Base->Product Intramolecular Nucleophilic Attack (Thiol Group) Experimental_Workflow start Start: Reagent Preparation dissolve 1. Dissolve L-Cysteine in Ethanol/Water start->dissolve add_aldehyde 2. Add Propionaldehyde (Stoichiometric Amount) dissolve->add_aldehyde react 3. Stir at Room Temperature (12-24 hours) add_aldehyde->react isolate 4. Isolate Product (Vacuum Filtration) react->isolate wash 5. Wash Precipitate (Cold Ethanol & Diethyl Ether) isolate->wash dry 6. Dry Crude Product wash->dry purify 7. Recrystallization (Optional, for high purity) dry->purify characterize 8. Characterization (NMR, FT-IR, MS) dry->characterize Crude Analysis purify->characterize end_product Final Product: Pure 2-Ethyl-4-Thiazolidine- carboxylic Acid characterize->end_product

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Application

Application Note: 2-Ethyl-4-thiazolidinecarboxylic Acid in Advanced Peptide Synthesis and Bioconjugation

Executive Summary 2-Ethyl-4-thiazolidinecarboxylic acid (2-Et-Thz), systematically known as 2-ethylthiazolidine-4-carboxylic acid, is a highly specialized unnatural amino acid and proline surrogate[]. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-4-thiazolidinecarboxylic acid (2-Et-Thz), systematically known as 2-ethylthiazolidine-4-carboxylic acid, is a highly specialized unnatural amino acid and proline surrogate[]. Characterized by a saturated, five-membered thiazolidine ring, it is predominantly generated through the orthogonal condensation of 1,2-aminothiols (such as an N-terminal cysteine) with propionaldehyde[2].

Unlike traditional peptide synthesis reagents, 2-Et-Thz serves a dual purpose: it acts as a highly stable, bioorthogonal conjugation linkage under physiological conditions, and it functions as a reversible protecting group for Native Chemical Ligation (NCL)[2][3]. This application note provides drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and self-validating protocols for integrating 2-Et-Thz into complex peptide workflows.

Core Applications & Mechanistic Causality

Bioorthogonal Click-Type Bioconjugation

The condensation of N-terminal cysteines with aliphatic aldehydes to form thiazolidines is a classic reaction, but historically, the resulting heterocycles were considered hydrolytically unstable at physiological pH. However, substituting standard aldehydes with propionaldehyde to form the 2-ethyl-substituted thiazolidine fundamentally alters the stability profile[4].

  • The Causality of Stability: The ethyl substitution at the C2 position modulates the electronic characteristics of the ring. Nuclear Magnetic Resonance (NMR) pD titration studies reveal that at pH 7.4, 2-Et-Thz undergoes rapid interconversion between its protonated and deprotonated amine states[2][4]. This dynamic equilibrium prevents the hydrolytic ring-opening that typically degrades imine-based conjugates. Consequently, this catalyst-free, click-type reaction is highly efficient for conjugating peptides to aldehyde-functionalized oligonucleotides (e.g., siRNA) or PEG macromers[2][5].

N-Terminal Cysteine Masking in Native Chemical Ligation (NCL)

In convergent peptide synthesis, assembling large proteins requires sequential Native Chemical Ligations. A critical challenge is preventing the middle peptide segments (which contain both an N-terminal cysteine and a C-terminal thioester) from undergoing self-cyclization.

  • The Causality of Reversible Protection: 2-Et-Thz effectively masks the 1,2-aminothiol of the middle segment. The thiazolidine ring is entirely inert to the thioester exchange and S-to-N acyl shift steps of the primary NCL reaction[3]. Once the first ligation is complete, the 2-Et-Thz ring can be selectively unmasked. Reagents such as 2,2'-dipyridyl disulfide (DPDS) drive the ring-opening by trapping the sulfur atom, converting the thiazolidine into an S-pyridylsulfenylated cysteine intermediate, which is subsequently reduced to reveal the free cysteine for the next ligation phase[3].

Pseudoproline and Conformational Constraint in Drug Design

As a structural analog of proline, 2-Et-Thz restricts the flexibility of the peptide backbone, acting as a pseudoproline[6].

  • The Causality of Conformational Control: The steric bulk of the 2-ethyl group significantly lowers the free energy of activation for cis/trans isomerization of the preceding peptide bond via pyramidalization of the prolyl-like nitrogen[6]. In drug development, incorporating 2-Et-Thz into small cationic antimicrobial peptides (AMPs)—such as indolicidin or bactenecin analogs—forces the peptide into an optimal amphipathic conformation. This structural rigidity prevents premature proteolytic degradation and enhances membrane-disrupting antimicrobial efficacy[7].

Quantitative Data: Conjugation Efficiency & Stability

To guide experimental design, Table 1 synthesizes the kinetic and stability profiles of 2-Et-Thz formation against alternative bioconjugation strategies.

Table 1: Kinetics and Stability Comparison of Bioconjugation Strategies

Conjugation StrategyReagents RequiredReaction Time (pH 7.4)Product Stability (In Vivo / pH 7.4)Primary Application
2-Et-Thz Formation Propionaldehyde + N-Cys< 30 mins Highly Stable (Dynamic protonation)[4]Peptide-Oligo / PEG Conjugation
Standard Thiazolidine Formaldehyde + N-Cys1 - 2 hoursModerately Stable (Prone to hydrolysis)Transient N-terminal Protection
Maleimide-Thiol Maleimide + Free Thiol< 10 minsSusceptible to retro-Michael exchangeGeneral Protein Labeling
Pseudoproline Ligation E-Ald PEG + N-Cys> 2 hoursExtremely Stable (Irreversible O,N-acyl shift)[5]Hydrogel Crosslinking

Experimental Workflows & Visualizations

Workflow 1: Bioorthogonal Conjugation via 2-Et-Thz

Bioconjugation Cys N-Terminal Cysteine Peptide (1,2-Aminothiol) Reaction Bioorthogonal Condensation (PBS, pH 7.4, 30 min) Cys->Reaction Aldehyde Propionaldehyde / Aldehyde-Tag (e.g., PEG, siRNA) Aldehyde->Reaction Product 2-Ethyl-4-thiazolidinecarboxylic Acid (2-Et-Thz Conjugate) Reaction->Product Catalyst-Free Kinetics

Fig 1: Bioorthogonal condensation workflow forming 2-ethyl-4-thiazolidinecarboxylic acid.

Workflow 2: Sequential Native Chemical Ligation (NCL)

NCL_Workflow Frag1 Peptide Segment 1 (C-Terminal Thioester) Ligation Native Chemical Ligation (Thioester Exchange) Frag1->Ligation Frag2 Peptide Segment 2 (2-Et-Thz Masked N-Cys) Frag2->Ligation Intermediate Ligated Intermediate (N-Terminal 2-Et-Thz) Ligation->Intermediate Unmasking Ring Opening (DPDS or Methoxyamine) Intermediate->Unmasking Acidic Conditions FreeCys Unmasked N-Terminal Cysteine (Ready for Next Ligation) Unmasking->FreeCys Reduction (TCEP/DTT)

Fig 2: Sequential Native Chemical Ligation utilizing 2-Et-Thz for N-terminal cysteine masking.

Self-Validating Experimental Protocols

Protocol A: Bioorthogonal Conjugation (Formation of 2-Et-Thz)

This protocol details the conjugation of an N-terminal cysteine peptide to an aldehyde-functionalized biomolecule (e.g., siRNA or PEG)[2][5].

  • Preparation : Dissolve the N-terminal cysteine-containing peptide in Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 2 mM. Crucial: Do not add reducing agents like DTT at this stage, as they are unnecessary and may cause side reactions.

  • Conjugation : Add 1.0 to 5.0 molar equivalents of the propionaldehyde-functionalized substrate to the peptide solution[2].

  • Incubation : Incubate the reaction mixture at room temperature (20–25 °C) for 30 minutes. The reaction proceeds spontaneously without a catalyst.

  • Validation Checkpoint (Self-Validation) : Withdraw a 5 µL aliquot and analyze via LC-MS. You must observe the disappearance of the starting peptide mass and the appearance of a new peak corresponding to [Peptide Mass] + [Aldehyde Mass] - 18 Da (H2O). Conversion should exceed 85% at the 30-minute mark[2].

  • Purification : Isolate the 2-Et-Thz conjugate using preparative RP-HPLC and lyophilize.

Protocol B: Unmasking 2-Et-Thz for Sequential NCL

This protocol outlines the removal of the 2-Et-Thz protecting group from a ligated intermediate to expose the free cysteine for subsequent NCL[3][8].

  • Solubilization : Dissolve the 2-Et-Thz-protected peptide intermediate in an acidic denaturing buffer (0.2 M sodium phosphate, 6 M Guanidinium·HCl, pH 4.0) to a concentration of 1 mM.

  • Ring Opening : Add a 10-fold molar excess of 2,2'-dipyridyl disulfide (DPDS) to the solution. Incubate at 37 °C for 2 hours. DPDS acts as a soft electrophile, attacking the thiazolidine sulfur to form an S-pyridylsulfenylated intermediate[3].

  • Reduction : Adjust the pH to 7.0 using NaOH. Add a 20-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) or DTT to reduce the mixed disulfide[8]. Incubate for 30 minutes at room temperature.

  • Validation Checkpoint (Self-Validation) : Perform an Ellman’s Reagent (DTNB) assay on a small aliquot. The immediate development of a bright yellow color (absorbance at 412 nm) confirms the successful generation of the free sulfhydryl (-SH) group.

  • Continuation : The unmasked peptide can now be directly utilized in the next Native Chemical Ligation step without intermediate HPLC purification.

References

  • [8] Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. NIH PMC. URL:

  • [6] Synthesis of Peptides Containing Proline Analogues. Thieme Connect. URL:

  • [7] US9707282B2 - Small cationic antimicrobial peptides. Google Patents. URL:

  • [] CAS 205985-92-8 ((4S,2RS)-2-ethylthiazolidine-4-carboxylic acid). BOC Sciences. URL:

  • [4] Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications (RSC Publishing). URL:

  • [2] Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications (RSC Publishing). URL:

  • [3] Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate. URL:

  • [5] Synthesis and Characterization of Dendron Cross-linked PEG Hydrogels as Corneal Adhesives. NIH PMC. URL:

Sources

Method

Application Note: 2-Ethyl-4-thiazolidinecarboxylic Acid as a Chiral Building Block in Peptide Synthesis and Organocatalysis

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Overview The synthesis of complex peptides and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Overview

The synthesis of complex peptides and biologically active small molecules frequently demands conformationally restricted chiral building blocks. 2-Ethyl-4-thiazolidinecarboxylic acid (ET4C), a substituted thioproline derivative, has emerged as a highly versatile chiral intermediate [1]. Structurally analogous to proline, the thiazolidine ring restricts the conformational flexibility of the peptide backbone, effectively disrupting problematic β -sheet aggregation during Solid-Phase Peptide Synthesis (SPPS).

Beyond its structural utility, ET4C serves as a "masked" cysteine. The thiazolidine ring is formed via the condensation of L-cysteine and propanal. In physiological systems, such as in the enteric protozoan Entamoeba histolytica, ET4C acts as an intracellular reservoir for L-cysteine and a potent scavenger of reactive oxygen species (ROS) and toxic aldehydes[2]. In synthetic chemistry, the 2-ethyl substitution at the C2 position provides intermediate hydrolytic stability compared to unsubstituted thioproline or 2,2-dimethylthiazolidine. This allows ET4C to be stably incorporated into peptide chains and subsequently ring-opened under specific acidic or transition-metal-catalyzed conditions to reveal a free thiol for Native Chemical Ligation (NCL) or bioconjugation.

Causality in Experimental Design

When utilizing ET4C as a chiral building block, the stereochemistry at the C4 position is strictly defined by the starting L-cysteine (yielding the 4S configuration). However, the condensation with propanal generates a new stereocenter at C2, typically resulting in a diastereomeric mixture of (2R, 4S) and (2S, 4S). For most SPPS applications acting as a transient pseudoproline, the diastereomeric mixture is acceptable because the C2 stereocenter is ultimately destroyed upon ring-opening. If the thiazolidine is intended to remain in the final drug substance, diastereomeric resolution via chiral chromatography or selective crystallization is required prior to Fmoc protection.

Physicochemical Data & Derivative Properties

To facilitate experimental planning, the quantitative physicochemical properties of ET4C and its Fmoc-protected derivative are summarized below.

Property(4S,2RS)-2-Ethylthiazolidine-4-carboxylic acidFmoc-(4S,2RS)-2-Ethylthiazolidine-4-carboxylic acid
CAS Number 205985-92-81217512-44-1
Molecular Formula C 6​ H 11​ NO 2​ SC 21​ H 21​ NO 4​ S
Molecular Weight 161.22 g/mol 383.46 g/mol
Melting Point 158–162 °C135–140 °C (varies by diastereomeric ratio)
Density 1.202 g/cm³~1.32 g/cm³
Primary Application Organocatalyst model, AntioxidantSPPS Building Block, Pseudoproline

Experimental Protocols

The following protocols outline the self-validating synthesis of ET4C and its subsequent Fmoc-protection for SPPS. Every step includes validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of (4S,2RS)-2-Ethylthiazolidine-4-carboxylic Acid (ET4C)

This protocol utilizes a thermodynamically driven condensation reaction [3]. The equilibrium is pushed toward the cyclic thiazolidine by the precipitation of the product.

Reagents:

  • L-Cysteine hydrochloride monohydrate (1.0 eq)

  • Propanal (Propionaldehyde) (1.2 eq)

  • Sodium acetate (1.0 eq)

  • Deionized water / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of L-Cysteine HCl·H 2​ O and 10 mmol of sodium acetate in 15 mL of deionized water under a nitrogen atmosphere. Rationale: Sodium acetate acts as a mild base to generate the free amine of cysteine, which is necessary for the initial nucleophilic attack on the aldehyde.

  • Condensation: Cool the solution to 0 °C in an ice bath. Add 15 mL of ethanol. Dropwise, add 12 mmol of propanal over 15 minutes while stirring vigorously.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours. The product will begin to precipitate as a white solid.

  • Validation Checkpoint (Ellman’s Test): Take a 10 µL aliquot of the supernatant and react it with Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol, validating the closure of the thiazolidine ring.

  • Isolation: Filter the white precipitate under a vacuum. Wash the filter cake with cold ethanol (2 × 10 mL) and diethyl ether (10 mL).

  • Drying: Dry the solid in vacuo at 40 °C overnight to yield the (4S,2RS)-ET4C mixture.

Pathway L_Cys L-Cysteine (Free Thiol) Condensation Condensation Reaction L_Cys->Condensation Propanal Propanal (Aldehyde) Propanal->Condensation ET4C 2-Ethyl-4-thiazolidinecarboxylic acid (ET4C) Condensation->ET4C -H2O Storage L-Cys Reservoir & Antioxidant ET4C->Storage Cellular Defense Storage->L_Cys Enzymatic Release

Metabolic and synthetic pathway of 2-ethyl-4-thiazolidinecarboxylic acid (ET4C).

Protocol B: Fmoc-Protection of ET4C for SPPS

To utilize ET4C in standard Fmoc-based SPPS, the secondary amine of the thiazolidine ring must be protected. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Causality: Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptide byproducts or ring-opening side reactions. Fmoc-OSu is milder and highly specific for the secondary amine under slightly basic conditions.

Reagents:

  • (4S,2RS)-ET4C (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Sodium carbonate (Na 2​ CO 3​ ) (2.0 eq)

  • 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Suspend 5 mmol of ET4C in 20 mL of a 10% aqueous Na 2​ CO 3​ solution. Stir until completely dissolved. Cool the mixture to 0 °C.

  • Protection: Dissolve 5.5 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous ET4C solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Eluent: EtOAc/Hexane 1:1 with 1% acetic acid). The disappearance of the baseline ET4C spot (ninhydrin positive) and the appearance of a UV-active product spot confirms completion.

  • Workup: Add 30 mL of water to the mixture and extract with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu and fluorenyl byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 6M HCl. The Fmoc-protected product will precipitate or form an oil.

  • Extraction & Drying: Extract the acidic aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Evaporate the solvent in vacuo to yield Fmoc-(4S,2RS)-ET4C.

Workflow Start ET4C Diastereomeric Mixture (4S, 2RS) Protect Fmoc-OSu / Na2CO3 Dioxane/Water Start->Protect Acidify Acidification (pH 2.0) HCl Protect->Acidify Extract Extraction & Purification (EtOAc / Chromatography) Acidify->Extract Product Fmoc-(4S,2RS)-ET4C Ready for SPPS Extract->Product

Workflow for Fmoc-protection of ET4C for Solid-Phase Peptide Synthesis.

Analytical Considerations for Peptide Integration

When coupling Fmoc-ET4C to a growing peptide chain on a solid resin, standard coupling reagents (e.g., HATU/DIPEA or DIC/Oxyma) are highly effective. However, researchers must note that the coupling of the subsequent amino acid onto the sterically hindered secondary amine of the thiazolidine ring can be sluggish.

Pro-Tip for SPPS: To maximize yield during the coupling of the residue directly N-terminal to ET4C, utilize highly reactive coupling reagents like COMU or symmetric anhydrides, and consider double-coupling cycles with extended reaction times (up to 2 hours) at elevated temperatures (e.g., 50 °C in a microwave peptide synthesizer).

References

  • Husain, A., Jeelani, G., Sato, D., & Nozaki, T. (2014). Mass Spectrometric Analysis of L-Cysteine Metabolism: Physiological Role and Fate of L-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio, 5(6).[Link]

  • Sano, K., & Yokozeki, K. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
Application

in vitro assay protocols using 2-ethyl-4-thiazolidinecarboxylic acid

Application Note: In Vitro Assay Protocols for 2-Ethyl-4-thiazolidinecarboxylic Acid (ET4C) Mechanistic Rationale: The Cysteine Delivery Challenge L-cysteine is the rate-limiting amino acid precursor for the biosynthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for 2-Ethyl-4-thiazolidinecarboxylic Acid (ET4C)

Mechanistic Rationale: The Cysteine Delivery Challenge

L-cysteine is the rate-limiting amino acid precursor for the biosynthesis of glutathione (GSH), the master antioxidant responsible for maintaining cellular redox homeostasis. However, administering free L-cysteine in vitro presents a significant biochemical challenge: it rapidly auto-oxidizes in standard cell culture media to form insoluble cystine. This auto-oxidation not only drastically reduces cellular bioavailability but paradoxically generates extracellular reactive oxygen species (ROS), confounding assay results.

To circumvent this, thiazolidine-4-carboxylic acid derivatives are utilized as stable, cell-permeable prodrugs. 2-Ethyl-4-thiazolidinecarboxylic acid (ET4C) is a cyclic sulfur-containing amino acid analog that effectively bypasses extracellular oxidation ()[1]. Upon cellular uptake, ET4C enters the highly reducing environment of the cytoplasm, where it undergoes enzymatic and spontaneous hydrolysis. This ring-opening event liberates equimolar amounts of L-cysteine and propanal. By acting as a slow-release intracellular reservoir, ET4C provides a steady supply of L-cysteine to fuel γ -glutamylcysteine synthetase ( γ -GCS), ultimately driving GSH biosynthesis and protecting the cell against oxidative stress ()[1].

Intracellular Pathway Dynamics

ET4C_Mechanism ET4C ET4C (Stable Prodrug) Uptake Cellular Uptake ET4C->Uptake Hydrolysis Intracellular Hydrolysis Uptake->Hydrolysis Cysteine L-Cysteine (Bioavailable) Hydrolysis->Cysteine Release of Propanal GSH Glutathione (GSH) Cysteine->GSH γ-GCS & GS Enzymes

Intracellular mechanism of ET4C as a stable L-cysteine prodrug for GSH biosynthesis.

Self-Validating Experimental Design

A robust in vitro assay must distinguish between the direct chemical ROS scavenging of a compound and its biological integration into the GSH pathway. To ensure strict scientific integrity, the following protocols are designed as self-validating systems utilizing a specific control matrix:

  • Negative Control (Cystine-Free Media): Establishes the baseline of GSH depletion.

  • Positive Control (N-Acetylcysteine - NAC): A well-characterized cysteine prodrug used to benchmark the conversion kinetics of ET4C.

  • Mechanistic Control (Buthionine Sulfoximine - BSO): BSO is a potent, specific inhibitor of γ -GCS. If ET4C's antioxidant effect is abolished by BSO, it definitively proves that ET4C operates via GSH biosynthesis rather than acting as a direct, non-enzymatic radical scavenger.

Step-by-Step Methodologies

ET4C_Workflow Step1 1. Cell Culture Seed HepG2 in Cystine-Free Media Step2 2. Treatment Add ET4C (0.1 - 5 mM) vs Controls Step1->Step2 Step3 3. Stress Induction Apply H2O2 (Optional for ROS Assay) Step2->Step3 Step4 4. Incubation Allow 4-12 hrs for Prodrug Conversion Step3->Step4 Step5 5. Endpoint Analysis Quantify GSH (DTNB) or ROS (DCFDA) Step4->Step5

Step-by-step in vitro workflow for evaluating ET4C efficacy in mammalian cell models.

Protocol A: Intracellular GSH Restoration Assay (DTNB Method)

Objective: Quantify the enzymatic conversion of ET4C to bioavailable L-cysteine and its subsequent incorporation into reduced glutathione.

  • Cell Seeding: Seed HepG2 hepatocytes at 1×105 cells/well in a 96-well plate using standard DMEM. Incubate overnight at 37°C, 5% CO2.

  • Cysteine Starvation: Wash the monolayer twice with warm PBS. Replace with Cystine-free DMEM for 6 hours to deplete basal intracellular GSH pools.

  • Inhibitor Pre-treatment (Self-Validation): In designated mechanistic control wells, add 50 µM BSO. Incubate for 2 hours prior to ET4C addition to fully block γ -GCS.

  • ET4C Treatment: Treat cells with ET4C at a dose-response range (0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). Include 1.0 mM NAC as a positive control. Incubate for 12 hours.

  • Cell Lysis: Wash cells with cold PBS. Lyse immediately using 50 µL of 5% 5-sulfosalicylic acid (SSA).

    • Expert Insight: Rapid acidification via SSA is mandatory. It denatures metalloproteins instantly, preventing the artifactual post-lysis oxidation of GSH to GSSG, ensuring the data reflects the true intracellular state.

  • Quantification: Transfer 40 µL of the cleared lysate to a new plate. Add 160 µL of DTNB (Ellman’s Reagent) assay buffer. Read absorbance at 412 nm on a microplate reader. Normalize to total protein using a BCA assay on a parallel identically-treated plate.

Protocol B: ROS Scavenging & Oxidative Protection Assay (DCFDA Method)

Objective: Evaluate the functional downstream capacity of ET4C-derived GSH to neutralize acute oxidative stress.

  • Preparation: Follow Steps 1 and 2 from Protocol A.

  • Prodrug Loading: Treat cells with 1.0 mM ET4C for 8 hours to allow sufficient time for prodrug hydrolysis and GSH accumulation.

  • Probe Incubation: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 10 µM H2DCFDA (a fluorogenic ROS probe) and incubate in the dark for 30 minutes at 37°C.

    • Expert Insight: DCFDA must be loaded prior to stress induction. Loading after the stressor will only capture residual ROS, missing the peak oxidative burst. Furthermore, phenol red in standard media quenches fluorescence; always perform this step in clear HBSS.

  • Stress Induction: Remove the probe, wash once with HBSS, and apply 500 µM H2O2 for 1 hour to induce acute oxidative stress.

  • Measurement: Measure fluorescence (Ex/Em = 485/535 nm).

Quantitative Data Interpretation

The following table summarizes the expected pharmacodynamic profile of ET4C in a cystine-depleted HepG2 model, demonstrating how the self-validating controls confirm the mechanism of action.

Treatment GroupIntracellular GSH Level (nmol/mg protein)ROS Fold Change (vs. Unstressed)Mechanistic Interpretation
Vehicle (Unstressed) 15.2 ± 2.11.0xBasal physiological state.
Vehicle + H2O2 8.4 ± 1.54.8xSevere oxidative stress; GSH depletion.
ET4C (1.0 mM) + H2O2 32.5 ± 3.41.4xRobust cysteine delivery; ROS neutralization.
NAC (1.0 mM) + H2O2 28.1 ± 2.91.6xPositive control benchmark achieved.
ET4C + BSO + H2O2 6.1 ± 1.25.1xValidation: ET4C requires active GSH synthesis.

References

  • Title: Mass Spectrometric Analysis of L-Cysteine Metabolism: Physiological Role and Fate of L-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica Source: mBio (National Institutes of Health / PubMed Central) URL: [Link]

Sources

Method

role of 4-thiazolidinecarboxylic acid, 2-ethyl- in drug discovery pipelines

Application Note: The Role of 2-Ethyl-1,3-Thiazolidine-4-Carboxylic Acid in Modern Drug Discovery Pipelines Executive Summary In the landscape of modern drug discovery and bioconjugation, 2-ethyl-1,3-thiazolidine-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 2-Ethyl-1,3-Thiazolidine-4-Carboxylic Acid in Modern Drug Discovery Pipelines

Executive Summary

In the landscape of modern drug discovery and bioconjugation, 2-ethyl-1,3-thiazolidine-4-carboxylic acid (ET4C) has emerged as a highly versatile chiral building block. Originally characterized as a metabolic byproduct in protozoan parasites, this saturated, five-membered heterocyclic amino acid is now heavily utilized across three distinct pharmaceutical domains: as a structurally constrained proline bioisostere in small-molecule drug design, as a redox-active cysteine reservoir in prodrug formulations, and as a highly stable bioorthogonal click-tag for peptide and antibody-drug conjugate (ADC) synthesis.

This technical guide synthesizes the mechanistic foundations of ET4C with field-proven experimental protocols, providing drug development professionals with a self-validating framework for integrating thiazolidine chemistry into their pipelines.

Mechanistic Foundations & Biological Relevance

Proline Bioisosterism in Target-Specific Ligands

In rational drug design, ET4C serves as a powerful surrogate for L-proline. The thiazolidine ring closely mimics the conformational space and Ramachandran angles of the pyrrolidine ring found in proline. However, the substitution of a methylene group with a sulfur atom fundamentally alters the molecule's electron density, lipophilicity, and hydrogen-bonding capacity. This bioisosterism is the structural foundation for synthesizing next-generation ACE inhibitors (analogous to Captopril) and mucolytic agents (such as Letosteine), where the thiazolidine core enhances target binding kinetics and metabolic stability.

Bioorthogonal Click Chemistry at Physiological pH

Historically, the condensation of 1,2-aminothiols with aldehydes to form thiazolidines was presumed to require highly acidic conditions (pH < 5) and prolonged reaction times, limiting its utility in sensitive biological systems. However, recent pD titration and NMR studies have overturned this paradigm. The condensation of N-terminal cysteines with propionaldehyde to yield ET4C is a. The resulting heterocycle exhibits extreme hydrolytic stability, showing no degradation after 7 days in physiological buffers, making it an ideal linkage for ADCs and cyclic peptidomimetics.

Endogenous Aldehyde Scavenging and Redox Regulation

In biological systems, specifically within the enteric parasite Entamoeba histolytica, ET4C is biosynthesized via the spontaneous condensation of L-cysteine and propionaldehyde (a catabolic byproduct of L-methionine). This pathway acts as a critical. By scavenging toxic aldehydes, ET4C protects the cellular environment from oxidative stress, a mechanism that is currently being reverse-engineered to develop novel hepatoprotective and radioprotective prodrugs.

Quantitative Data: Physicochemical Profiling

Understanding the baseline physicochemical properties of ET4C is critical for predicting its behavior in both synthetic workflows and pharmacokinetic models.

Table 1: Physicochemical and Kinetic Properties of ET4C

ParameterValue / DescriptionExperimental Implication
Molecular Weight 161.22 g/mol Low molecular weight allows for high ligand efficiency metrics.
Chemical Formula C₆H₁₁NO₂SContains both a secondary amine and a carboxylic acid for orthogonal functionalization.
Optimal Condensation pH 7.4 (PBS Buffer)Enables bioconjugation without denaturing sensitive proteins or peptides.
Heterocycle Stability >7 days at pH 7.4Ensures long-term stability of the conjugate in systemic circulation.
LogP (Predicted) ~0.5 to 1.2Enhanced lipophilicity compared to standard L-cysteine; improves membrane permeability.

Pathway Visualization

The following diagram maps the dual utility of ET4C, illustrating how the fundamental condensation reaction branches into either biological detoxification pathways or synthetic drug design applications.

ET4C_Workflow Cys L-Cysteine / N-Terminal Peptide (1,2-Aminothiol) ET4C 2-Ethyl-1,3-thiazolidine- 4-carboxylic acid (ET4C) Cys->ET4C Condensation (PBS, pH 7.4) Aldehyde Propionaldehyde (Electrophile) Aldehyde->ET4C Detox Biological Pathway Aldehyde Detoxification ET4C->Detox E. histolytica Bioconj Bioconjugation Stable Click-Tag (pH 7.4) ET4C->Bioconj ADC / Peptide Synthesis Drug Drug Scaffold ACE Inhibitor Analogs ET4C->Drug N-Acylation & Deprotection

Metabolic and synthetic pathways of 2-ethyl-1,3-thiazolidine-4-carboxylic acid (ET4C).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality explanations and self-validating checkpoints.

Protocol A: Bioorthogonal Conjugation of N-Terminal Cysteine Peptides

This protocol details the click-type condensation of a peptide containing an N-terminal cysteine with propionaldehyde to form an ET4C-conjugated peptide.

  • Preparation of the Peptide Matrix :

    • Dissolve the N-terminal cysteine peptide in 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4 to a final concentration of 2 mM.

    • Causality : Add 2 mM Dithiothreitol (DTT) to the stock solution. DTT maintains the 1,2-aminothiol in a reduced state. Without DTT, N-terminal cysteines rapidly undergo oxidative dimerization into disulfides, which eliminates the nucleophilicity required for the initial imine formation.

  • Aldehyde Condensation :

    • Add 0.5 to 5.0 molar equivalents of propionaldehyde to the peptide solution.

    • Causality : Operating at pH 7.4 allows the unprotonated amine to act as a strong nucleophile, attacking the aldehyde carbonyl. A slight molar excess of the aldehyde drives the equilibrium toward the cyclic thiazolidine product without the need for acidic catalysis.

  • Self-Validation (HPLC & LC-MS) :

    • Monitor the reaction progress via Reverse-Phase HPLC.

    • Validation Checkpoint: The free peptide will elute earlier (e.g., ~6.3 min depending on the gradient), while the ET4C-conjugated peptide will exhibit a distinct, delayed retention time (e.g., ~7.8 min) due to the increased lipophilicity of the ethyl group. Confirm the mass shift (+40 Da corresponding to the addition of C₃H₄) via LC-MS.

Protocol B: Synthesis of ACE-Inhibitor Analogs via ET4C N-Acylation

This protocol outlines the synthesis of, utilizing ET4C as a proline bioisostere.

  • N-Acylation of the Thiazolidine Ring :

    • React ET4C with 3-acetylthio-2-methylpropanoyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a mild base (e.g., N,N-diisopropylethylamine).

    • Causality : The secondary amine of the ET4C ring acts as the nucleophile to form the amide bond. The base is critical to neutralize the HCl byproduct; otherwise, the HCl would protonate the thiazolidine amine, halting the acylation.

  • Selective Deprotection :

    • Isolate the intermediate (3-(3-acetylthio-2-methylpropanoyl)-2-ethyl-4-thiazolidinecarboxylic acid). Dissolve 1.0 g of this intermediate in a 1:1 (v/v) mixture of water (3 mL) and concentrated ammonia (3 mL). Stir at room temperature for 2 hours.

    • Causality : Concentrated ammonia provides mild, selective aminolysis. It efficiently cleaves the thioester (removing the acetyl protecting group) to liberate the active free thiol, without hydrolyzing the newly formed amide bond or the carboxylic acid moiety.

  • Self-Validation (Ellman's Assay) :

    • Acidify the mixture and extract the final product using ethyl acetate.

    • Validation Checkpoint: To confirm the successful deprotection and presence of the active free thiol, perform an Ellman’s reagent (DTNB) assay. A rapid shift to a vivid yellow color (absorbance at 412 nm) conclusively validates the presence of the liberated sulfhydryl group required for zinc-binding in ACE inhibition.

References

  • Jeelani, G., et al. "Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica." Infection and Immunity, National Institutes of Health (NIH) / PMC. URL:[Link]

  • Saari, J., et al. "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." Chemical Communications, Royal Society of Chemistry (RSC). URL:[Link]

  • PrepChem Database. "Synthesis of 2-ethyl-3-(3-mercapto-2-methylpropanoyl)-4-thiazolidinecarboxylic acid." PrepChem. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethyl-4-thiazolidinecarboxylic Acid Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubility profile of thiazolidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubility profile of thiazolidine derivatives. 2-Ethyl-4-thiazolidinecarboxylic acid presents a unique physicochemical challenge due to its dual functional groups and lipophilic modifications.

This guide is designed to move beyond basic "add solvent" instructions. By understanding the thermodynamic and mechanistic causality behind the molecule's behavior, you can reliably engineer solutions for both physiological assays and synthetic organic workflows.

Mechanistic Overview: The Causality of Insolubility

To troubleshoot this compound, you must first understand its structural thermodynamics. 2-Ethyl-4-thiazolidinecarboxylic acid is a synthetic analog of thioproline (thiazolidine-4-carboxylic acid) [1]. Its solubility behavior is governed by two competing forces:

  • Zwitterionic Crystal Lattice (The Ionic Penalty): The molecule contains a carboxylic acid (pKa ~2.09) and a secondary amine within the thiazolidine ring (pKa ~6.2) [2]. At a pH between these two values (specifically at its isoelectric point, pI ≈ 4.15), the molecule exists as a zwitterion (net neutral, but carrying both positive and negative charges). In the solid state, these zwitterions form incredibly strong intermolecular ionic bonds, creating a rigid crystal lattice that resists dissolution in both water and non-polar organic solvents.

  • The Hydrophobic Effect (The Hydration Penalty): While the parent compound (thioproline) is moderately water-soluble (~28.5 g/L) [3], the addition of the ethyl group at the C2 position significantly increases the molecule's lipophilicity (LogP). This ethyl chain creates a hydrophobic surface area that disrupts favorable water-lattice hydrogen bonding, drastically lowering its baseline aqueous solubility compared to unmodified thioproline.

Troubleshooting Guide & FAQs

Q1: I am trying to dissolve 2-ethyl-4-thiazolidinecarboxylic acid in MS-grade water for a biological assay, but it forms a stubborn, cloudy suspension. What is going wrong? The Causality: You are likely attempting to dissolve the compound in unbuffered water (which often has a pH of 5.0–6.0 due to dissolved CO₂). This places the solution dangerously close to the compound's isoelectric point (pI ~4.15). At this pH, the zwitterionic lattice energy exceeds the hydration energy. The Fix: You must force the molecule out of its zwitterionic state. Adjust the pH to > 7.5 using a dilute base (e.g., 0.1 M NaOH). This deprotonates the secondary amine, converting the molecule into a net-anionic state, which readily undergoes ion-dipole interactions with water, instantly clearing the suspension.

Q2: Can I use standard organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for my synthetic workflows? The Causality: No. Zwitterions are virtually insoluble in non-polar or weakly polar aprotic solvents because these solvents cannot provide the dielectric constant necessary to stabilize the separated charges. The Fix: You must chemically "break" the zwitterion. Adding 1 molar equivalent of a volatile base like Triethylamine (TEA) or an acid like Trifluoroacetic acid (TFA) will neutralize one of the charged centers, allowing the compound to dissolve seamlessly into DCM or EtOAc.

Q3: I successfully prepared a 100 mM stock in DMSO, but it immediately precipitated when I spiked it into my cell culture media. How do I prevent "solvent crashing"? The Causality: DMSO acts as a universal solvent by disrupting hydrogen bonds, but when you spike a high-concentration DMSO stock directly into an aqueous medium at pH 7.4, the local concentration of the highly lipophilic ethyl-thiazolidine derivative exceeds its aqueous thermodynamic solubility limit before it can disperse. The Fix: Use a "step-down" dilution method. First, dilute your DMSO stock 1:10 into a transition buffer (e.g., 50 mM Tris-HCl, pH 8.0) to pre-hydrate the molecule in its anionic form, then add this intermediate stock to your final culture media.

Quantitative Solubility Data

The following table synthesizes the expected solubility states based on solvent dielectric properties and pH-dependent ionization.

Solvent SystempH / ConditionExpected SolubilityMechanistic Rationale
Aqueous (Water) pH 4.0 – 5.0Poor (< 5 mg/mL)Molecule is at its pI (Zwitterion). Maximum lattice energy.
Aqueous (Basic) pH > 7.5Excellent (> 50 mg/mL)Amine is deprotonated. Molecule is a highly soluble anion.
Aqueous (Acidic) pH < 2.0Good (~ 30 mg/mL)Carboxylate is protonated. Molecule is a soluble cation.
DMSO / DMF AnhydrousExcellent (> 100 mM)High dielectric constant disrupts zwitterionic lattice.
DCM / EtOAc NeatInsoluble Cannot stabilize zwitterionic charges.
DCM / EtOAc + 1 eq. TEAExcellent TEA deprotonates the acid, neutralizing the zwitterion.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . If the visual cues (e.g., transition from cloudy to clear) do not occur, the thermodynamic threshold has not been met, and you must re-verify your pH or molar equivalents.

Protocol A: Preparation of a pH-Optimized Aqueous Buffer (e.g., 50 mM)

Ideal for in vitro enzymatic assays and cell culture applications.

  • Weighing: Weigh the exact mass of 2-ethyl-4-thiazolidinecarboxylic acid required for your final volume.

  • Initial Suspension: Suspend the powder in 80% of the final target volume using MS-grade water.

    • Self-Validation: The solution will appear as a milky, cloudy suspension. This confirms the compound is in its insoluble zwitterionic state.

  • Ionization (The Critical Step): While stirring vigorously, titrate 0.1 M NaOH dropwise into the suspension. Monitor the pH.

    • Self-Validation: As the pH crosses 7.0, the suspension will rapidly transition to a completely clear solution. This optical clearance is the physical proof that the secondary amine has been deprotonated.

  • Buffering: Once clear, add a concentrated physiological buffer (e.g., 10X PBS or HEPES) to lock the pH between 7.4 and 7.8.

  • Finalization: Bring to the final volume with MS-grade water and sterilize via a 0.22 µm PES syringe filter.

Protocol B: Preparation of High-Concentration Organic Stocks (e.g., 200 mM)

Ideal for synthetic chemistry or long-term library storage.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the weighed compound in a sterile, amber glass vial.

  • Kinetic Energy: Vortex aggressively for 60 seconds.

  • Thermodynamic Energy: If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes. Gentle heating provides the activation energy required to overcome the hydrophobic interactions of the ethyl group.

  • Zwitterion Disruption (Rescue Step): If the compound remains stubbornly insoluble (often due to trace moisture locking the crystal lattice), add 1 molar equivalent of Triethylamine (TEA). The solution will instantly clarify as the zwitterion is chemically neutralized.

Workflow Visualization

The following decision tree maps the exact thermodynamic pathways required to force 2-ethyl-4-thiazolidinecarboxylic acid into solution.

SolubilityWorkflow Start 2-Ethyl-4-thiazolidinecarboxylic Acid (Solid) SolventChoice Target Solvent System? Start->SolventChoice Aqueous Aqueous Buffer SolventChoice->Aqueous Biological Assays Organic Organic Solvent SolventChoice->Organic Synthesis/Stocks pICheck Is pH near pI (~4.15)? Aqueous->pICheck AdjustBase Adjust pH > 7.5 (e.g., 0.1 M NaOH) pICheck->AdjustBase Yes (Deprotonate) AdjustAcid Adjust pH < 2.0 (e.g., 0.1 M HCl) pICheck->AdjustAcid Yes (Protonate) AqSoluble Soluble (Anionic or Cationic) AdjustBase->AqSoluble AdjustAcid->AqSoluble DMSO Use Polar Aprotic (DMSO or DMF) Organic->DMSO ZwitterionBreak Add 1 eq. TFA or TEA (Break Zwitterion) DMSO->ZwitterionBreak Insoluble OrgSoluble Soluble (Neutralized) DMSO->OrgSoluble Soluble ZwitterionBreak->OrgSoluble

Fig 1: Thermodynamic decision tree for solubilizing zwitterionic thiazolidine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93176, L-Thioproline." PubChem,[Link]

  • LookChem. "L(-)-Thiazolidine-4-carboxylic acid CAS:34592-47-7." LookChem Database,[Link]

Optimization

optimizing reaction conditions for 4-thiazolidinecarboxylic acid, 2-ethyl-

Welcome to the Technical Support Center for the synthesis and optimization of 4-thiazolidinecarboxylic acid, 2-ethyl- (also known as 2-ethyl-1,3-thiazolidine-4-carboxylic acid). As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-thiazolidinecarboxylic acid, 2-ethyl- (also known as 2-ethyl-1,3-thiazolidine-4-carboxylic acid).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic principles governing thiazolidine ring formation. By understanding the causality behind each experimental variable, you can transform empirical guesswork into a predictable, self-validating chemical system.

System Overview & Mechanistic Rationale

The synthesis of 2-ethyl-1,3-thiazolidine-4-carboxylic acid relies on the orthogonal, click-type condensation between the 1,2-aminothiol group of L-cysteine and the aliphatic carbonyl of propionaldehyde 1[1].

Historically, literature suggested this reaction required harsh acidic conditions and prolonged heating 1[1]. However, modern kinetic profiling reveals that thiazolidine formation is exceptionally fast and stable at physiological pH (7.0–7.4). The reaction proceeds via a two-step mechanism: a rapid nucleophilic attack by the thiolate anion to form a kinetic hemithioacetal intermediate, followed by intramolecular cyclization via the amine to yield the thermodynamically stable thiazolidine ring.

G Cys L-Cysteine (Aqueous, pH 7.4) Mix Nucleophilic Attack (Thiol Addition) Cys->Mix Ald Propionaldehyde (Ethanol Solution) Ald->Mix Hemithio Hemithioacetal Intermediate Mix->Hemithio Cyclize Intramolecular Cyclization (Amine Addition, -H2O) Hemithio->Cyclize Product (4S,2RS)-2-Ethylthiazolidine- 4-carboxylic acid Cyclize->Product

Workflow for the synthesis of 2-ethyl-1,3-thiazolidine-4-carboxylic acid.

Standardized Self-Validating Protocol

This methodology incorporates in-line validation steps to ensure the reaction does not stall at the intermediate phase and prevents oxidative side reactions.

Step 1: Preparation of the Aqueous Phase

  • Action: Dissolve 3.15 g (26 mmol) of L-cysteine in 30 mL of distilled water 2[2].

  • Causality: Use freshly boiled and cooled water. Purging dissolved oxygen is critical to prevent the oxidative dimerization of L-cysteine into cystine, which would permanently poison your yield.

Step 2: pH Optimization

  • Action: Adjust the aqueous solution to pH 7.0–7.4 using 0.1 M NaOH.

  • Causality: At pH 7.4, the thiol is sufficiently deprotonated (thiolate) to act as a strong nucleophile, while the amine remains in equilibrium with its unprotonated state, allowing the final cyclization step to proceed rapidly 1[1].

Step 3: Aldehyde Addition

  • Action: Dissolve 1.81 g (31.2 mmol, 1.2 eq) of freshly distilled propionaldehyde in 30 mL of absolute ethanol. Add this dropwise to the cysteine solution over 10 minutes at 25°C 3[3].

  • Causality: Ethanol acts as a co-solvent to homogenize the hydrophobic aldehyde with the aqueous phase. The 1.2x stoichiometric excess compensates for the high volatility of propionaldehyde (bp 48°C).

Step 4: Reaction Maturation & Validation

  • Action: Seal the vessel and stir at 25°C for 6 hours 3[3].

  • Self-Validation: Spot the mixture on a silica TLC plate. Stain with Ninhydrin. Unreacted primary amine (cysteine) will appear as a dark purple spot, whereas the secondary amine of the thiazolidine product appears yellow or faint brown. Do not proceed until the purple spot vanishes.

Step 5: Isoelectric Isolation

  • Action: Cool the mixture to 0°C. Carefully titrate with 10% HCl until the pH reaches exactly 3.0–3.5. Stir for 1 hour, filter the white precipitate, and wash with cold diethyl ether 2[2].

  • Causality: The product is a zwitterion. pH 3.0–3.5 is its isoelectric point (pI), where the molecule carries a net-zero charge and its hydration sphere collapses, forcing crystallization.

Reaction Optimization Matrix

The following table synthesizes quantitative data regarding how varying conditions impact the yield and kinetics of the condensation reaction.

Solvent SystempHTemp (°C)Time (h)Yield (%)Mechanistic Observation
Water/EtOH (1:1) 7.4 25 0.5 - 6 >90% Optimal "click-type" kinetics; rapid hemithioacetal formation.
Water/EtOH (1:1)4.0258 - 12~75%Amine protonation severely slows the intramolecular cyclization step.
Pure Water7.4254 - 6~80%Biphasic system; mass transfer limits the reaction rate.
Water/EtOH (1:1)9.0251<50%Rapid oxidation of L-cysteine to cystine (disulfide) outcompetes condensation.
Water/EtOH (1:1)7.4602~60%Loss of volatile propionaldehyde (bp 48°C) reduces effective stoichiometry.

Troubleshooting Guides & FAQs

Q: My reaction yield is capped at 50%, and TLC shows unreacted L-cysteine. What is the limiting factor? A: This is almost always caused by the evaporative loss of propionaldehyde or its autoxidation to propionic acid. Because the reaction is mildly exothermic, localized heating can drive the low-boiling aldehyde out of the solution. Solution: Always use a sealed reaction vessel or a reflux condenser cooled to 5°C. Ensure the aldehyde is freshly distilled to remove propionic acid; acidic impurities will lower the pH, protonate the cysteine amine, and halt the cyclization step.

Q: NMR analysis of my isolated product shows complex, multiple splitting patterns. Did the thiazolidine ring degrade? A: No, the thiazolidine ring is highly stable. The complex ¹H-NMR spectra are a well-documented phenomenon resulting from two factors:

  • Diastereomerism: The condensation creates a new stereocenter at C2, yielding a mixture of (2R,4S) and (2S,4S) diastereomers.

  • Protonation Dynamics: At physiological pH, the secondary amine of the thiazolidine ring undergoes rapid protonation/deprotonation interconversion, which broadens and splits NMR signals 1[1]. Solution: To obtain a clean NMR spectrum, perform the analysis in a strongly acidic or basic deuterated solvent (e.g., D₂O with NaOD or DCl) to lock the protonation state.

Q: How do I force the precipitation of the final product from the aqueous ethanol mixture? A: 2-Ethyl-1,3-thiazolidine-4-carboxylic acid is a zwitterionic molecule. It remains highly soluble in water if the pH is too high (forming a highly soluble carboxylate salt) or too low (forming an ammonium salt) 4[4]. Solution: You must adjust the reaction mixture strictly to its isoelectric point. Carefully titrate the mixture with dilute HCl to pH 3.0–3.5. Once at the pI, cool the mixture to 4°C for 12 hours. If precipitation is still poor, add an anti-solvent such as cold diethyl ether to decrease the dielectric constant of the medium 2[2].

Q: Can I run this reaction in pure water instead of an ethanol/water mixture? A: Yes, but with caveats. While the click-type condensation works efficiently in purely aqueous buffers 1[1], propionaldehyde has limited solubility in water. Solution: Using a 1:1 mixture of ethanol and water acts as a co-solvent system that homogenizes the hydrophobic propionaldehyde and the hydrophilic L-cysteine 2[2]. If you must use pure water, vigorous biphasic stirring (emulsion) is required, and reaction times must be extended to account for mass transfer limitations.

References

  • Title: Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives Source: Benchchem URL
  • Title: Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents Source: MDPI URL
  • Source: Chemical Communications (RSC Publishing)
  • Title: EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids Source: Google Patents URL

Sources

Troubleshooting

preventing degradation of 2-ethyl-4-thiazolidinecarboxylic acid in aqueous solution

A Guide to Preventing Degradation in Aqueous Solutions Welcome to the technical support center for 2-ethyl-4-thiazolidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation in Aqueous Solutions

Welcome to the technical support center for 2-ethyl-4-thiazolidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for working with this compound in aqueous environments. As a Senior Application Scientist, my goal is to provide you with the causal understanding behind these recommendations to ensure the integrity and success of your experiments.

Understanding the Degradation of 2-Ethyl-4-Thiazolidinecarboxylic Acid

2-Ethyl-4-thiazolidinecarboxylic acid, like other thiazolidine derivatives, is susceptible to degradation in aqueous solutions, which can compromise experimental results. The primary degradation pathway is the hydrolysis of the thiazolidine ring. This is a reversible process where the ring opens to form an equilibrium with its constituent molecules, L-cysteine and propionaldehyde.

Primary Degradation Pathway: Hydrolysis

The stability of the thiazolidine ring is highly dependent on pH. The ring-opening is catalyzed by both acid and base. The process typically proceeds through the formation of a transient iminium ion intermediate, which is then attacked by water.

The general equilibrium for this hydrolysis is as follows:

2-Ethyl-4-thiazolidinecarboxylic Acid ⇌ L-Cysteine + Propionaldehyde

The rate and direction of this equilibrium are significantly influenced by the experimental conditions.

Thiazolidine 2-Ethyl-4-Thiazolidinecarboxylic Acid (Stable Ring Structure) Intermediate Iminium Ion Intermediate Thiazolidine->Intermediate Ring-Opening (H+ or OH- catalysis) Intermediate->Thiazolidine Ring-Closing Products L-Cysteine + Propionaldehyde (Degradation Products) Intermediate->Products Hydrolysis (Attack by H2O) Products->Intermediate Condensation

Caption: Primary hydrolytic degradation pathway of 2-ethyl-4-thiazolidinecarboxylic acid.

Key Factors Influencing Stability
  • pH: This is the most critical factor. Studies on similar thiazolidine structures show that degradation rates are often lowest in the near-neutral pH range and increase significantly in both acidic (e.g., pH < 5) and alkaline (e.g., pH > 9) conditions. Some studies have found that degradation is particularly pronounced at pH values representative of beer (pH 4.4).

  • Temperature: Higher temperatures provide the energy to overcome the activation barrier for hydrolysis, accelerating the degradation rate.

  • Oxidizing Agents: The sulfur atom in the thiazolidine ring is susceptible to oxidation. It is crucial to avoid strong oxidizing agents, as they can lead to the formation of sulfoxides or other unwanted byproducts.

  • Presence of Contaminants: Metal ions and other reactive species can potentially catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 2-ethyl-4-thiazolidinecarboxylic acid in water, and the solution has a slight odor. Is this normal?

This could be an indication of initial degradation. The ring-opening releases propionaldehyde, which has a distinct odor. This suggests that your solution may be at a pH that is promoting hydrolysis. Preparing the solution in a suitable buffer is recommended.

Q2: What is the optimal pH for storing an aqueous stock solution?

While specific data for the 2-ethyl derivative is limited, based on general thiazolidine chemistry, a buffered solution between pH 6.0 and 7.5 is recommended to minimize the rate of hydrolysis. It is advisable to perform a small-scale stability study to determine the optimal pH for your specific experimental conditions.

Q3: How long can I store my stock solution in the refrigerator (2-8°C)?

For short-term storage (1-2 weeks), refrigeration in a neutral buffer is generally acceptable. However, for longer-term storage, it is highly recommended to aliquot the stock solution and store it frozen at -20°C or -80°C. Always perform a quality control check (e.g., via HPLC) on a thawed aliquot if it has been stored for an extended period.

Q4: Can I autoclave my solution containing 2-ethyl-4-thiazolidinecarboxylic acid?

No. The high temperature and pressure of autoclaving will significantly accelerate the hydrolysis of the thiazolidine ring, leading to complete degradation of the compound. If sterility is required, use sterile filtration with a 0.22 µm filter.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent results. Degradation of the compound in the aqueous solution due to hydrolysis.Prepare fresh solutions before each experiment. If using a stock solution, verify its concentration and purity via HPLC. Ensure the pH of your experimental media is within the stable range (pH 6.0-7.5).
Appearance of new peaks in HPLC chromatogram over time. Formation of degradation products (L-cysteine, propionaldehyde, or their adducts).Optimize storage conditions: lower the temperature (store at -20°C or -80°C), control the pH with a buffer, and protect from light. Prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles.
Solution turns yellow or brown. Potential oxidative degradation or downstream reactions of the degradation products.Prepare solutions with degassed buffers and consider storing under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are free of peroxides and other oxidizing agents.
Precipitate forms in the solution upon storage. The compound may be coming out of solution at lower temperatures, or a degradation product might be insoluble.Ensure the storage concentration is below the solubility limit at the storage temperature. If the precipitate is a degradation product, the solution should be discarded.
Experimental Protocols: Best Practices
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in a phosphate-buffered saline (PBS) solution at pH 7.4, which helps to control the primary degradation factor.

Materials:

  • 2-Ethyl-4-thiazolidinecarboxylic acid (MW: 161.22 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-purity water (HPLC-grade or equivalent)

  • Sterile conical tubes and single-use aliquots

  • 0.22 µm sterile filter (if sterile solution is required)

Procedure:

  • Buffer Preparation: Prepare or obtain sterile PBS at pH 7.4. If possible, degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen and minimize oxidation.

  • Weighing: Accurately weigh 1.612 mg of 2-ethyl-4-thiazolidinecarboxylic acid for every 1 mL of final solution volume desired.

  • Dissolution: Add the weighed compound to the appropriate volume of degassed PBS (pH 7.4). Vortex gently at room temperature until fully dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Sterilization (Optional): If a sterile solution is needed, pass it through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting: Immediately dispense the solution into single-use, cryo-safe vials. This prevents contamination and degradation associated with repeated freeze-thaw cycles.

  • Storage: For short-term use (<1 week), store the aliquots at 2-8°C. For long-term storage, flash-freeze the aliquots and store them at -20°C or, preferably, -80°C.

Protocol 2: Workflow for a Stability Study Using HPLC

To ensure the integrity of your results, it is crucial to validate the stability of 2-ethyl-4-thiazolidinecarboxylic acid under your specific experimental conditions.

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare Solution in desired buffer (e.g., pH 5, 7, 9) B Filter and aliquot samples for each time point and condition A->B C Store aliquots under different conditions (e.g., RT, 4°C, -20°C) B->C D Collect samples at defined time points (T=0, 24h, 48h, 1 week) C->D E Analyze samples by HPLC to quantify parent compound D->E F Calculate % remaining vs. T=0 sample E->F G Plot % remaining vs. Time to determine stability F->G

Caption: Experimental workflow for assessing the stability of the compound.

Methodology:

  • Sample Preparation: Prepare solutions of 2-ethyl-4-thiazolidinecarboxylic acid in the aqueous buffers you intend to use (e.g., cell culture media, formulation buffer). Prepare a "Time 0" sample by immediately diluting a fresh sample for HPLC analysis.

  • Incubation: Store the remaining aliquots under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • HPLC Analysis: Analyze the "Time 0" and subsequent time point samples using a suitable HPLC method. A reversed-phase C18 column is often a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common choice.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

  • Data Interpretation: Compare the peak area of the 2-ethyl-4-thiazolidinecarboxylic acid at each time point to the peak area at "Time 0". A decrease in the peak area indicates degradation.

References
  • Luhowy, R., & Meneghini, F. (1979). The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society, 101(8), 2147-2154. ([Link])

  • Fife, T. H., & Benjamin, B. M. (1974). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 96(7), 2257-2261. ([Link])

  • Fife, T. H., Natarajan, R., Shen, C. C., & Bembi, R. (1990). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 112(23), 8447-8453. ([Link])

  • Fife, T. H. (1991). ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. ChemInform, 22(12). ([Link])

  • Zia-ur-Rehman, M., et al. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 23(6), 1377. ([Link])

  • Klaus, U., & Voelkel, S. (2007). Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride. Biomedical Chromatography, 21(1), 58-64. ([Link])

  • Sarkar, A., et al. (2018). Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study. The Journal of Physical Chemistry B, 122(45), 10329-10339. ([Link])

  • Zhang, L., et al. (2018). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 9(40), 7845-7850. ([Link])

  • Ondrejkovicova, I., et al. (1998). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 52(5), 657-661. ([Link])

  • Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 73(1), 74-80. ([Link])

  • Chan, K. H., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to
Optimization

Technical Support Center: Purification of Crude 2-Ethyl-4-Thiazolidinecarboxylic Acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-ethyl-4-thiazolidinecarboxylic acid. It addresses common challenges and prov...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-ethyl-4-thiazolidinecarboxylic acid. It addresses common challenges and provides practical, field-proven solutions in a comprehensive question-and-answer format.

I. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-ethyl-4-thiazolidinecarboxylic acid, offering explanations and step-by-step solutions.

Question 1: My crude product is a sticky oil or a semi-solid. How can I effectively purify it?

Answer:

The physical state of your crude product provides initial clues for the appropriate purification strategy. An oily or semi-solid consistency often indicates the presence of residual solvents, unreacted starting materials, or low-melting point byproducts.

Initial Steps:

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed. Use a rotary evaporator followed by drying under high vacuum. Gentle heating (e.g., 30-40°C) can aid in removing residual volatile organics, but be cautious of potential product degradation.

  • Trituration: This is a simple and effective first-line technique.

    • Principle: Trituration involves washing the crude material with a solvent in which the desired product has very low solubility, while the impurities are highly soluble.

    • Solvent Selection: For a polar molecule like 2-ethyl-4-thiazolidinecarboxylic acid, a non-polar solvent is a good starting point. Consider solvents like diethyl ether, hexane, or ethyl acetate. Experiment with small aliquots of your crude product to find the most effective solvent.

    • Procedure:

      • Place the crude material in a flask.

      • Add a small volume of the chosen trituration solvent.

      • Stir or sonicate the mixture. The goal is to wash the impurities into the solvent, hopefully inducing your product to solidify.

      • Decant or filter the solvent.

      • Repeat the process several times.

      • Dry the resulting solid under vacuum.

If trituration fails to yield a solid or the purity remains low, more advanced techniques like acid-base extraction or chromatography will be necessary.

Question 2: I'm observing multiple spots on my TLC plate after initial purification attempts. What's the best strategy to isolate my target compound?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm the presence of impurities. The polarity differences between these spots will guide your choice of the next purification step.[1] 2-Ethyl-4-thiazolidinecarboxylic acid is an amphoteric molecule, containing both a carboxylic acid (acidic) and a secondary amine (basic) within its thiazolidine ring structure. This dual functionality is key to its purification via acid-base extraction.[2][3]

Recommended Strategy: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds from one another based on their differing solubilities in aqueous and organic solvents at various pH levels.[4][5]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane.[6]

  • Base Wash (to remove acidic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The deprotonated 2-ethyl-4-thiazolidinecarboxylic acid (as its carboxylate salt) will move to the aqueous layer. Acidic impurities will also be extracted into the aqueous layer.

    • Drain the lower aqueous layer.

  • Acidification and Product Isolation:

    • Cool the collected aqueous layer in an ice bath.

    • Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), while stirring until the pH of the solution is acidic (test with pH paper).[3]

    • The protonated, neutral 2-ethyl-4-thiazolidinecarboxylic acid will become less water-soluble and precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the purified product under vacuum.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction cluster_0 Initial State cluster_1 Base Wash cluster_2 Acidification & Isolation Crude Crude Product (in Organic Solvent) AddBase Add aq. NaHCO3 Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Neutral/Basic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Product as Salt + Acidic Impurities) Separate1->Aqueous1 AddAcid Add aq. HCl Aqueous1->AddAcid Precipitate Precipitation AddAcid->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure Product Filter->PureProduct

Caption: Workflow for purifying 2-ethyl-4-thiazolidinecarboxylic acid via acid-base extraction.

Question 3: My product is still not pure enough after acid-base extraction. What should I try next?

Answer:

If impurities persist after acid-base extraction, recrystallization is the next logical and highly effective purification step.[7] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[8]

Key to Successful Recrystallization: Solvent Selection

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.[9]

Solvent Selection Table for 2-Ethyl-4-Thiazolidinecarboxylic Acid (and related compounds)

Solvent SystemRationaleReference
Ethanol/WaterA common and effective mixed-solvent system for polar organic molecules. The compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and water (the "poor" solvent) is added dropwise until the solution becomes cloudy. A few more drops of ethanol are added to clarify the solution, which is then allowed to cool slowly.[10][11][12]
AcetoneA moderately polar solvent that can be effective for recrystallizing thiazolidine derivatives.[13]
Ethanol or Ethyl AcetateThese have been noted as suitable recrystallization solvents for related oxothiazolidine carboxylic acids.[14]
Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (or "good" solvent in a mixed system) to your crude product until it completely dissolves.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[10]

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

    • Dry the crystals thoroughly under vacuum.

Question 4: Recrystallization isn't working well, or I have very persistent impurities. Is chromatography a viable option?

Answer:

Yes, chromatography is a powerful tool for purifying polar compounds like 2-ethyl-4-thiazolidinecarboxylic acid, especially when dealing with impurities of similar polarity.[15] However, standard normal-phase silica gel chromatography can be challenging due to the compound's high polarity.

Recommended Chromatographic Techniques:

  • Reversed-Phase Chromatography: This is often the preferred method for highly polar molecules.[16][17]

    • Stationary Phase: A non-polar material (e.g., C18-silica).

    • Mobile Phase: A polar solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Normal-Phase Chromatography with a Polar Eluent: While more challenging, it is possible with a highly polar mobile phase.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A very polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small percentage of acetic acid or triethylamine to suppress tailing.[16]

Consideration: Derivatization for Improved Separation

For analytical purposes, such as HPLC, pre-column derivatization can enhance separation and detection.[17][18][19] This involves reacting the amino acid with a reagent to make it less polar and more easily separable by reversed-phase chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-ethyl-4-thiazolidinecarboxylic acid?

A1: The impurities will depend on the synthetic route. A common synthesis involves the condensation of L-cysteine with propionaldehyde.[20] Potential impurities include unreacted L-cysteine, unreacted propionaldehyde, and byproducts from side reactions.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.[20]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[17][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.[20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[20][22]

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: My compound is highly soluble in most common organic solvents, even at room temperature. How can I recrystallize it?

A3: This is a common challenge with polar molecules. A mixed-solvent system is the best approach here.[10] Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble (e.g., ethanol or methanol). Then, at an elevated temperature, slowly add a "poor" solvent in which it is insoluble (e.g., water, hexane, or diethyl ether) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.

Q4: Can I use activated charcoal during recrystallization?

A4: Yes, if your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

III. References

  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from en.wikipedia.org

  • Acid-Base Extraction. (n.d.). Retrieved from web.pdx.edu

  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. (n.d.). Retrieved from ecampusontario.pressbooks.pub

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved from magritek.com

  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives - Benchchem. (n.d.). Retrieved from benchchem.com

  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (n.d.). Retrieved from study.com

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from chem.libretexts.org

  • chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry - Reddit. (2022, July 11). Retrieved from reddit.com

  • Amino Acids - Shimadzu UK. (n.d.). Retrieved from shimadzu.co.uk

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (2020, March). Retrieved from pjp.uok.edu.pk

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.). Retrieved from ncbi.nlm.nih.gov

  • Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives - Benchchem. (n.d.). Retrieved from benchchem.com

  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers - Benchchem. (n.d.). Retrieved from benchchem.com

  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids - Benchchem. (n.d.). Retrieved from benchchem.com

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. (n.d.). Retrieved from researchgate.net

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from chem.libretexts.org

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from uomustansiriyah.edu.iq

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. (n.d.). Retrieved from researchgate.net

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved from web.mnsu.edu

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from mt.com

  • EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents. (n.d.). Retrieved from patents.google.com

  • 2-ethyl thiazolidine-4-carboxylic acid - Sigma-Aldrich. (n.d.). Retrieved from sigmaaldrich.com

  • 2-(4-Ethyl-phenyl)-thiazolidine-4-carboxylic acid - Sigma-Aldrich. (n.d.). Retrieved from sigmaaldrich.com

  • Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC. (n.d.). Retrieved from ncbi.nlm.nih.gov

  • Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure | Chemical Research in Toxicology - ACS Publications. (2024, October 5). Retrieved from pubs.acs.org

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents. (n.d.). Retrieved from patents.google.com

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). Retrieved from iasj.net

  • (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives - ResearchGate. (n.d.). Retrieved from researchgate.net

  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents. (n.d.). Retrieved from patents.google.com

  • 4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from orgsyn.org

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from ucalgary.ca

Sources

Troubleshooting

thermal stability of 4-thiazolidinecarboxylic acid, 2-ethyl- at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-thiazolidinecarboxylic acid, 2-ethyl- (often abbreviated as ET...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-thiazolidinecarboxylic acid, 2-ethyl- (often abbreviated as ET4C or 2-ethylthiazolidine-4-carboxylic acid).

Historically, researchers have struggled with the perceived instability of thiazolidine derivatives in aqueous solutions at room temperature. This guide will deconstruct the causality behind these observations, separating true thermal degradation from reversible equilibrium dynamics, and provide you with self-validating protocols to ensure scientific integrity in your workflows.

System Dynamics: ET4C Stability Workflow

To understand the stability of ET4C, we must first map its equilibrium states. The condensation of 1,2-aminothiols (L-cysteine) and aliphatic aldehydes (propionaldehyde) forms a thiazolidine ring that is highly sensitive to pH, but robust against thermal degradation at room temperature.

ET4C_Stability Precursors L-Cysteine + Propionaldehyde Condensation Thiazolidine Ring Formation (25°C) Precursors->Condensation Aqueous Equilibrium ET4C_Acidic Protonated ET4C (pD < 5) Condensation->ET4C_Acidic Acidic Conditions ET4C_Neutral Deprotonated ET4C (pD 7.4) Condensation->ET4C_Neutral Neutral Conditions ET4C_Acidic->ET4C_Neutral Rapid Interconversion (Diastereomerization) Degradation Thermal Degradation (>60°C) ET4C_Neutral->Degradation Prolonged Heat / Oxidative Stress

ET4C formation, pH-dependent interconversion, and thermal degradation pathways.

Troubleshooting & FAQs

Q1: My ¹H-NMR spectrum of ET4C at pH 7.4 shows complex, overlapping peaks. Has my compound thermally degraded at room temperature? A1: No, your compound has not degraded. This is the most common misinterpretation in thiazolidine chemistry. At room temperature (25°C) and neutral pH, the thiazolidine nitrogen undergoes deprotonation. This deprotonation creates a new diastereocenter, causing the molecule to undergo rapid interconversion between epimers . The complex splitting pattern is a result of observing multiple diastereomers in equilibrium, not thermal degradation or ring-opening.

Q2: How should I store ET4C to ensure maximum thermal stability? A2: In its solid state (especially as a hydrochloride salt), ET4C is highly stable at room temperature. The crystalline lattice prevents the moisture-driven hydrolytic ring-opening that occurs in solution. Store the solid powder in a desiccator at room temperature (20–25°C) away from strong oxidizing agents. If you must store it in an aqueous solution, maintain a slightly acidic pH (pH 4.0–5.0) to keep the nitrogen protonated, which locks the stereochemistry and prevents epimerization .

Q3: Does ET4C undergo spontaneous ring-opening at room temperature in biological assays? A3: At physiological pH (7.4) and 25°C, the thiazolidine ring is exceptionally stable and does not spontaneously degrade. Studies have shown no sign of hydrolytic degradation even after 7 days in aqueous buffers . However, because the formation of ET4C is a reversible condensation, the introduction of competing nucleophiles or extreme thermal stress (>60°C) can shift the equilibrium back toward L-cysteine and propionaldehyde .

Quantitative Stability Data

The following table summarizes the thermal and hydrolytic stability of ET4C at room temperature (25°C) across various matrices.

Matrix / ConditionpH / pDDurationIntact ET4C (%)Mechanistic State & Causality
Solid State (HCl salt) N/A> 12 Months> 99.5%Crystalline lattice prevents moisture-driven ring opening.
Aqueous D₂O 3.07 Days> 99.0%Protonated nitrogen stabilizes a single diastereomer.
Aqueous D₂O 5.07 Days> 99.0%Protonated nitrogen stabilizes a single diastereomer.
Aqueous D₂O 7.47 Days> 99.0%Deprotonated nitrogen induces rapid epimerization; ring remains intact.
Aqueous D₂O 9.07 Days> 98.5%Base-catalyzed equilibrium shift begins, but thermal degradation is minimal.

Self-Validating Experimental Protocols

To ensure trustworthiness in your internal data, do not rely solely on single-timepoint observations. Use the following self-validating protocols to prove causality in your laboratory.

Protocol 1: NMR-Based pD Titration & Stability Validation

Purpose: To differentiate between true thermal degradation and pH-driven diastereomerization at room temperature.

  • Sample Preparation: Dissolve 10 mM of ET4C in 600 µL of Deuterium Oxide (D₂O).

  • Baseline Acquisition (State A): Adjust the solution to pD 5.0 using dilute DCl. Acquire a standard ¹H-NMR spectrum at 25°C.

    • Causality Check: You should observe sharp, distinct resonances corresponding to a single protonated thiazolidine species.

  • Perturbation (State B): Adjust the same NMR tube to pD 7.4 using dilute NaOD. Acquire a second ¹H-NMR spectrum at 25°C.

    • Observation: The spectrum will split into complex, overlapping multiplets.

  • Self-Validation Checkpoint: Adjust the pD back down to 5.0 using DCl and acquire a third spectrum.

    • Validation Logic: If the compound had thermally degraded or irreversibly hydrolyzed, the complex peaks would remain, and free propionaldehyde/cysteine peaks would emerge. If the spectrum cleanly resolves back to the exact Baseline Acquisition (State A), you have definitively proven that the room-temperature structural changes are due to reversible epimerization, not degradation.

Protocol 2: HPLC-UV Quantification of Thermal Intactness

Purpose: To monitor the exact percentage of intact thiazolidine ring over prolonged room-temperature incubation.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% TFA in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Use a standard C18 analytical column.

  • Isothermal Incubation: Prepare a 1 mg/mL solution of ET4C in PBS (pH 7.4). Incubate the vial at a strictly controlled 25°C.

  • Sampling Schedule: Extract 20 µL aliquots at Day 0, Day 3, and Day 7. Inject into the HPLC using a gradient of 5% to 60% Mobile Phase B over 20 minutes. Monitor at 210 nm.

  • Self-Validation Checkpoint (Spike Recovery): To ensure your HPLC method can actually detect degradation if it were to occur, take a secondary Day 7 aliquot and deliberately spike it with 10% (w/w) free L-cysteine and propionaldehyde.

    • Validation Logic: The spiked precursors must elute at distinctly different retention times than the primary ET4C peak. If the unspiked Day 7 sample shows >99% area under the main ET4C peak without the appearance of the precursor peaks, you have validated that the compound is thermally stable against spontaneous hydrolysis at room temperature.

References

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH Chemical Communications (RSC Publishing) URL:[Link]

  • Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica Infection and Immunity (PMC) URL:[Link]

  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical Standards for 2-Ethyl-4-thiazolidinecarboxylic Acid: Method Validation &amp; Comparison Guide

As a Senior Application Scientist, I approach analytical method validation not as a regulatory checklist, but as a self-validating system of chemical causality. When developing assays for complex heterocyclic compounds l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not as a regulatory checklist, but as a self-validating system of chemical causality. When developing assays for complex heterocyclic compounds like 2-ethyl-4-thiazolidinecarboxylic acid (CAS 14347-73-0)[1], the selection of your analytical standard dictates the absolute ceiling of your method's reliability.

This guide objectively compares the performance of different analytical standard grades—Certified Reference Materials (CRMs), Secondary Working Standards, and In-House Synthesized Standards—and provides a causality-driven, [2] protocol for HPLC method validation.

Molecular Dynamics & Analytical Challenges

2-Ethyl-4-thiazolidinecarboxylic acid is a saturated, five-membered thiazolidine ring frequently utilized as a cysteine surrogate in peptide chemistry and as a redox-active amino acid mimic[]. Quantifying this compound presents two distinct mechanistic challenges:

  • Stereochemical Complexity: The molecule possesses two chiral centers (C2 and C4). Synthetic routes often yield a mixture of diastereomers, such as the (4S,2R) and (4S,2S) configurations[]. An achiral standard will mask stereochemical impurities, necessitating the use of stereopure standards and chiral chromatography to ensure true specificity.

  • Ionization & Tautomerism: The C4 carboxylic acid moiety has a low pKa (~2.5). At a neutral pH, the molecule ionizes, leading to severe peak tailing and poor retention on reversed-phase stationary phases. Furthermore, the thiazolidine ring is susceptible to sulfur-nitrogen tautomerism and C2 epimerization in unbuffered aqueous solutions.

Understanding these structural behaviors is critical. If your analytical standard is degraded or poorly characterized, any subsequent validation data (accuracy, precision, linearity) is fundamentally compromised.

Comparative Analysis of Analytical Standards

To demonstrate how standard quality impacts method validation, we compared three tiers of 2-ethyl-4-thiazolidinecarboxylic acid standards across core[4].

Table 1: Validation Performance Comparison by Standard Grade
Validation ParameterCRM Grade (ISO 17034)Secondary Working StandardIn-House SynthesizedICH Q2(R2) Acceptance Criteria
Assay Purity 99.8% ± 0.1%98.5% ± 0.3%95.0% - 98.0%N/A (Characterization)
Linearity (R²) 0.99990.99950.9980≥ 0.999
Accuracy (Recovery) 99.5% - 100.2%98.0% - 101.5%94.0% - 105.0%98.0% - 102.0%
Precision (%RSD) 0.4%1.2%2.8%≤ 2.0%
Traceability SI-Traceable / NISTQualified against CRMInternal NMR/HRMSFully Traceable
Risk Profile Low (Self-validating)Medium (Routine QC)High (R&D only)N/A

Scientific Verdict: While in-house synthesized standards are cost-effective for early-stage R&D, they routinely fail strict ICH Q2(R2) accuracy and precision criteria due to trace epimeric impurities and residual solvents. For regulatory submissions and primary calibration, CRM-grade standards are non-negotiable to establish an unambiguous baseline for recovery calculations.

Causality-Driven Experimental Protocol: HPLC-UV Validation

The following protocol outlines a self-validating HPLC-UV workflow for 2-ethyl-4-thiazolidinecarboxylic acid. Every parameter is chosen based on the molecule's specific physicochemical properties.

A. Chromatographic Conditions & Causality
  • Column: Daicel Chiralpak AD-H (250 × 4.6 mm, 5 µm). Causality: Required to resolve the C2/C4 diastereomers that co-elute on standard C18 columns.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v). Causality: The 0.1% TFA suppresses the ionization of the C4 carboxylic acid, maintaining the molecule in its neutral state to ensure a Gaussian peak shape and prevent secondary interactions with residual silanols.

  • Detection: UV at 215 nm. Causality: The thiazolidine ring lacks extended π -conjugation, absorbing primarily in the low-UV end-absorption region.

B. Step-by-Step Validation Execution

Step 1: Specificity & Selectivity

  • Inject the blank diluent (Mobile Phase) to confirm baseline stability.

  • Inject a 100 µg/mL solution of the CRM standard.

  • Self-Validation Check: Ensure the resolution ( Rs​ ) between the (4S,2R) and (4S,2S) epimers is ≥1.5 . If Rs​<1.5 , lower the column temperature to 15°C to increase stereoselective interaction times.

Step 2: Linearity & Range

  • Prepare five calibration levels from the CRM stock: 50, 80, 100, 120, and 150 µg/mL.

  • Inject each level in triplicate.

  • Plot the peak area versus concentration.

  • Self-Validation Check: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should not significantly deviate from zero (bias ≤2.0% ).

Step 3: Accuracy (Spike Recovery)

  • Prepare a synthetic sample matrix (e.g., placebo formulation).

  • Spike the matrix with the CRM standard at 80%, 100%, and 120% of the target concentration.

  • Extract and inject in triplicate.

  • Self-Validation Check: Calculate recovery: (Recovered Concentration/Theoretical Concentration)×100 . Acceptable range is 98.0% - 102.0%.

Step 4: Precision (Repeatability)

  • Inject the 100 µg/mL working standard six consecutive times.

  • Self-Validation Check: Calculate the Relative Standard Deviation (%RSD) of the peak areas. It must be ≤2.0% . A higher %RSD indicates either standard degradation (tautomerism) or injector variability.

Method Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle, emphasizing how standard selection dictates downstream success.

ValidationWorkflow Start Method Validation Initiation (ICH Q2(R2) Framework) Standard Standard Selection: 2-Ethyl-4-thiazolidinecarboxylic acid Start->Standard CRM Certified Reference Material (CRM) Standard->CRM Working Secondary Working Standard Standard->Working InHouse In-House Synthesized Standard Standard->InHouse Validation Core Validation Parameters (HPLC-UV / LC-MS) CRM->Validation Primary Traceability Working->Validation Routine Calibration InHouse->Validation Requires NMR/MS Elucidation Specificity Specificity / Selectivity (Chiral & Achiral) Validation->Specificity Linearity Linearity & Range (R² ≥ 0.999) Validation->Linearity Accuracy Accuracy & Precision (Recovery & %RSD) Validation->Accuracy Approval Method Approved for Routine QC & Stability Specificity->Approval Linearity->Approval Accuracy->Approval

Figure 1: ICH Q2(R2) Validation Workflow for 2-Ethyl-4-thiazolidinecarboxylic Acid Standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA), 2023.[Link]

  • National Institutes of Health (NIH). "Global Substance Registration System (GSRS): Letosteine / 2-ethyl-4-thiazolidinecarboxylic acid." NIH GSRS Database, 2024.[Link]

Sources

Comparative

comparative cytotoxicity of 4-thiazolidinecarboxylic acid, 2-ethyl- in cell lines

Comparative Cytotoxicity and Cytoprotection Guide: 2-Ethyl-4-thiazolidinecarboxylic Acid (ET4C) vs. Structural Analogs in Cell Lines As drug development professionals and application scientists evaluate novel scaffolds f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Cytoprotection Guide: 2-Ethyl-4-thiazolidinecarboxylic Acid (ET4C) vs. Structural Analogs in Cell Lines

As drug development professionals and application scientists evaluate novel scaffolds for therapeutic intervention, the thiazolidine-4-carboxylic acid backbone presents a fascinating structural paradox. Depending on its specific substitutions, this scaffold can act either as a potent cytoprotectant or a highly targeted cytotoxic agent.

This guide objectively compares the cellular behavior of 4-thiazolidinecarboxylic acid, 2-ethyl- (commonly referred to as ET4C) against its cytotoxic structural alternatives, such as 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAAs). By analyzing their divergent mechanisms, quantitative performance in cell lines, and providing self-validating experimental protocols, this guide serves as a definitive resource for evaluating thiazolidine derivatives in vitro.

Mechanistic Divergence: Prodrugs vs. Poisons

To understand the comparative cytotoxicity of these compounds, we must first examine the causality behind their molecular design.

The Cytoprotective Pathway (ET4C): ET4C is a condensation product of L-cysteine and aliphatic aldehydes. The 2-ethyl substitution stabilizes the thiazolidine ring in culture media, preventing the rapid auto-oxidation that plagues free L-cysteine. Once ET4C crosses the cell membrane, it undergoes spontaneous or enzymatic hydrolysis to slowly release L-cysteine. This controlled release bypasses the rate-limiting steps of glutathione (GSH) biosynthesis, effectively neutralizing reactive oxygen species (ROS) and promoting cell survival, particularly under oxidative stress 1.

The Cytotoxic Pathway (ATCAAs): When the aliphatic 2-ethyl group is replaced by a bulky 2-aryl moiety, and the C4-carboxylic acid is modified into an amide with a lipid chain, the molecule's interactome fundamentally shifts. These modifications (yielding ATCAAs) sterically block intracellular hydrolysis. Instead of acting as a cysteine prodrug, the lipophilic scaffold mimics lysophosphatidic acid (LPA), binding to G protein-coupled receptors (GPCRs) or disrupting tubulin polymerization, which rapidly induces cell cycle arrest and apoptosis in cancer cell lines [[2]]().

G ET4C ET4C (Cysteine Prodrug) Hydrolysis Enzymatic Hydrolysis ET4C->Hydrolysis GSH GSH Biosynthesis Hydrolysis->GSH Survival ROS Reduction & Survival GSH->Survival ATCAA ATCAA (Aryl Derivative) Target Tubulin/GPCR Binding ATCAA->Target Apoptosis Apoptosis Induction Target->Apoptosis Death Cytotoxicity (IC50 < 3µM) Apoptosis->Death

Cellular pathways comparing ET4C cytoprotection with ATCAA cytotoxicity.

Comparative Efficacy and Cytotoxicity Profiles

The quantitative data below highlights the stark contrast between the non-toxic, growth-promoting nature of ET4C and the potent anti-proliferative effects of its aryl-substituted counterparts.

Table 1: Cytotoxicity and Functional Efficacy of Thiazolidine Derivatives

CompoundStructural ModificationPrimary Cellular RoleTarget Cell LinesIC50 / Viability EffectROS Scavenging
ET4C 2-Ethyl substitutionCysteine Prodrug / AntioxidantE. histolytica, Fibroblasts>100 μM (Promotes growth)High (Rescues viability)
T4C Unsubstituted (Thioproline)Cysteine ProdrugMammalian, Protozoan>100 μM (Non-toxic)Moderate
ATCAA-1 2-Aryl & 4-Amide lipid chainAnti-cancer AgentPC-3, DU 145, Melanoma0.7 – 2.6 μM (Cytotoxic)N/A (Induces apoptosis)
SMART-8f 2-Aryl & 4-Ketone linkerAnti-cancer AgentNCI-60 Panel21 – 71 nM (Highly Cytotoxic)N/A (Induces apoptosis)

Data synthesized from NCI-60 screening panels and metabolic assays 3.

Validated Experimental Methodologies

To accurately assess the divergent properties of these compounds, laboratories must utilize distinct, self-validating assay systems. The following protocols are engineered to prevent false positives by incorporating mandatory internal validation checkpoints.

Protocol A: Intracellular ROS Scavenging and Viability Assessment (For ET4C)

Objective: Quantify the cytoprotective and antioxidant capacity of ET4C. Self-Validating Mechanism: H₂O₂ serves as the positive control for oxidative stress. N-acetylcysteine (NAC) acts as the benchmark cytoprotectant. If the NAC cohort fails to rescue viability against H₂O₂, the assay is flagged for reagent degradation or cell line drift.

  • Cell Seeding: Seed target cells (e.g., HeLa or E. histolytica trophozoites) at cells/well in a 96-well black-walled plate. Incubate overnight at 37°C.

  • Pre-treatment: Aspirate media. Treat cells with ET4C (10 μM, 50 μM, 100 μM), NAC (5 mM, positive control), or vehicle (0.1% DMSO, negative control) in serum-free media for 4 hours.

  • Oxidative Stress Induction: Add H₂O₂ to a final concentration of 200 μM across all test wells (excluding the absolute blank). Incubate for 2 hours.

  • ROS Labeling: Wash cells twice with PBS. Add 10 μM of H₂DCFDA (fluorescent ROS probe) in PBS. Incubate in the dark for 30 minutes.

  • Quantification: Read fluorescence using a microplate reader (Ex/Em = 485/535 nm).

  • Viability Readout (Multiplex): Immediately following the fluorescence read, add WST-1 reagent to the wells. Incubate for 1 hour and read absorbance at 450 nm to correlate ROS reduction directly with cell survival.

Protocol B: High-Throughput Cytotoxicity Screening (For ATCAA Derivatives)

Objective: Determine the IC50 of cytotoxic thiazolidine derivatives. Self-Validating Mechanism: Colchicine or Paclitaxel must be included as positive controls for tubulin inhibition. A control cell line (e.g., primary fibroblasts) must be run in parallel to calculate the therapeutic selectivity index.

  • Cell Seeding: Seed cancer cell lines (e.g., PC-3 for prostate cancer) and control fibroblasts at cells/well in 96-well plates.

  • Compound Administration: Perform a 10-point serial dilution of ATCAA derivatives (ranging from 0.01 μM to 50 μM). Treat cells in triplicate.

  • Incubation: Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Fixation and Staining (SRB Assay): Fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash with deionized water and air dry.

  • Dye Binding: Add 0.4% Sulforhodamine B (SRB) solution. Incubate for 30 minutes at room temperature. Wash rapidly with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout: Solubilize the bound dye with 10 mM Tris base (pH 10.5). Read absorbance at 515 nm. Calculate IC50 using non-linear regression analysis.

References

  • Source: mBio (ASM Journals)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed Central (NIH)

Sources

Validation

mass spectrometry fragmentation comparison of 4-thiazolidinecarboxylic acid derivatives

Comprehensive Mass Spectrometry Fragmentation Guide: 4-Thiazolidinecarboxylic Acid (Thioproline) Derivatives Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Type: Methodolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Fragmentation Guide: 4-Thiazolidinecarboxylic Acid (Thioproline) Derivatives

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Type: Methodological Comparison & Experimental Guide

Executive Summary & Mechanistic Context

4-Thiazolidinecarboxylic acid (T4C), commonly known as thioproline, is a critical heterocyclic biomarker formed via the condensation of reactive carbonyls (like formaldehyde) with L-cysteine. Monitoring T4C and its derivatives—such as 2-methylthiazolidine-4-carboxylic acid (2-MT4C)—is essential for evaluating oxidative stress, toxicant exposure, and the detoxification pathways of carcinogenic carbonyls[1].

However, native T4C presents significant analytical challenges: it is highly polar, resulting in poor retention on standard reversed-phase liquid chromatography (RP-HPLC) columns, and it exhibits sub-optimal ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). To overcome this, researchers must choose between competing derivatization strategies. This guide objectively compares the two leading methodologies—9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and Ethyl Chloroformate (ECF) derivatization—detailing their fragmentation pathways, ionization efficiencies, and providing a validated self-correcting protocol for isotope-dilution LC-MS/MS.

Objective Comparison of Derivatization Alternatives

Selecting the correct derivatization agent dictates the downstream fragmentation behavior and the ultimate sensitivity of your assay.

A. Fmoc-Cl Derivatization (The High-Hydrophobicity Approach)

Fmoc-Cl reacts rapidly with the secondary amine of the thiazolidine ring.

  • Performance: Yields highly hydrophobic derivatives with excellent RP-HPLC retention.

  • Fragmentation Challenge: Under collision-induced dissociation (CID), Fmoc-derivatives produce a dominant fragment at m/z 179.1 (the Fmoc moiety). While intense, this fragment is ubiquitous in complex matrices (as all free amino acids form Fmoc derivatives), leading to severe baseline interference[2].

  • Solution: Quantitation must rely on lower-abundance, highly specific ring-cleavage fragments (e.g., m/z 88 for T4C).

B. Ethyl Chloroformate (ECF) Derivatization (The Rapid-Aqueous Approach)

ECF converts T4C to 3-(ethoxycarbonyl)thiazolidine-4-carboxylic acid (EC-TA)[3].

  • Performance: The reaction is exceptionally fast and can be performed in aqueous environments.

  • Ionization Causality: Despite being amphoteric, EC-TA exhibits a ~9-fold higher MS signal in positive-ion mode ESI compared to negative-ion mode. This is driven by the facile protonation of the derivative in acidic mobile phases (e.g., 0.1% formic acid)[3].

  • Fragmentation: Produces a precursor [M+H]+ at m/z 206, with distinct cleavage products that are less prone to the universal background interference seen with Fmoc.

Summary Data: Precursor and Product Ions

The following table summarizes the quantitative (Quant) and qualitative (Qual) Multiple Reaction Monitoring (MRM) transitions for isotope-dilution assays[4].

Analyte DerivativePrecursor Ion [M+H]+ (m/z)Quant Fragment (m/z)Qual Fragment (m/z)Primary Utility
Fmoc-T4C 35688134High-specificity quantitation in wine/tissue
Fmoc-d2-T4C (Internal Std)35890136Matrix effect normalization
Fmoc-2-MT4C 370148102Acetaldehyde exposure biomarker
Fmoc-d4-2-MT4C (Internal Std)374152106Matrix effect normalization
EC-T4C 206Method DependentMethod DependentRapid screening in bacterial/cell lysates

Visualizing the Analytical Logic

To ensure assay trustworthiness, the selection of MRM transitions must actively exclude high-abundance but low-specificity fragments. The logic for the Fmoc-T4C workflow is mapped below.

G N1 Formaldehyde + L-Cysteine N2 4-Thiazolidinecarboxylic Acid (T4C / Thioproline) N1->N2 Condensation N3 Fmoc-Cl Derivatization (Increases Hydrophobicity) N2->N3 + Fmoc-Cl N4 Precursor Ion[M+H]+ m/z 356 N3->N4 ESI (+ve mode) N5 CID Fragmentation N4->N5 N6 m/z 179 (Fmoc moiety) High Matrix Interference N5->N6 N7 m/z 88 (Ring Cleavage) High Selectivity N5->N7 N8 Rejected for Quantitation N6->N8 Isobaric background N9 Selected for MRM Quantitation N7->N9 Unique structural ion

Analytical workflow and MRM selection logic for Fmoc-derivatized T4C.

Validated Experimental Protocol: Isotope-Dilution LC-MS/MS of Fmoc-T4C

This protocol is engineered as a self-validating system. By utilizing a heavy-isotope internal standard (d2-T4C) introduced prior to derivatization, any variations in derivatization efficiency or MS ion suppression are mathematically canceled out.

Reagents Needed:

  • Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

  • Isotope-labeled standard: d2-T4C (synthesized via reaction of formaldehyde-d2 with L-cysteine)[1].

  • Ethyl acetate (LC-MS grade)

  • Borate buffer (pH 8.5)

Step-by-Step Methodology:

  • Sample Spiking (Internal Standardization): Transfer 1.0 mL of the biological sample (e.g., cell lysate or wine) into a glass vial. Immediately spike with a known concentration of d2-T4C internal standard. Scientific Rationale: Early introduction ensures the heavy standard undergoes the exact same matrix degradation and recovery losses as the endogenous analyte.

  • Alkalization: Add 200 µL of borate buffer (pH 8.5) to the sample. Scientific Rationale: Fmoc-Cl reacts preferentially with unprotonated amines. Maintaining an alkaline pH ensures the secondary amine of the thiazolidine ring is nucleophilic.

  • Derivatization: Add Fmoc-Cl solution (prepared in acetonitrile). Critical Note: In complex matrices like protein hydrolysates, free amino acids will compete for the reagent. A massive molar excess (up to 2000:1 Fmoc-Cl to T4C) is mandatory to drive the reaction to completion[5]. Incubate at room temperature for 5–10 minutes.

  • Liquid-Liquid Extraction: Add 2.0 mL of ethyl acetate to the mixture. Vortex vigorously for 2 minutes, then centrifuge at 4000 × g for 5 minutes. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & LC-MS/MS Analysis: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto a C18 RP-HPLC column coupled to a triple quadrupole mass spectrometer.

  • Instrument Parameters: Operate in positive ESI mode. Monitor the specific MRM transitions: m/z 356 → 88 (native T4C) and m/z 358 → 90 (d2-T4C). Set dwell times to 100 ms per transition[4].

Conclusion

For the robust quantification of 4-thiazolidinecarboxylic acid derivatives, the derivatization strategy must be aligned with the matrix complexity. While ECF offers rapid, aqueous-friendly preparation suitable for high-throughput screening of isolated cells[3], Fmoc-Cl derivatization combined with isotope-dilution and highly selective MRM transitions (m/z 356 → 88) remains the gold standard for complex matrices like biofluids and fermented beverages[2].

References

  • Liu, J., Meng, X., & Chan, W. (2016). Quantitation of Thioprolines in Grape Wine by Isotope Dilution–Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]

  • Pan, G., Ham, Y.-H., Chan, H. W., Yao, J., & Chan, W. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology.[Link]

  • Pan, G., & Chan, W. (2016). Identification of Protein Thiazolidination as a Novel Molecular Signature for Oxidative Stress and Formaldehyde Exposure. Chemical Research in Toxicology.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Thiazolidinecarboxylic acid, 2-ethyl- proper disposal procedures

Operational & Disposal Guide: 2-Ethyl-1,3-thiazolidine-4-carboxylic Acid As a Senior Application Scientist, I frequently encounter laboratories mishandling heterocyclic amino acid analogs due to a lack of mechanistic und...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Guide: 2-Ethyl-1,3-thiazolidine-4-carboxylic Acid

As a Senior Application Scientist, I frequently encounter laboratories mishandling heterocyclic amino acid analogs due to a lack of mechanistic understanding of their decomposition pathways. 2-Ethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 205985-92-8) is a highly valuable chiral compound, frequently utilized as a cysteine surrogate in peptide chemistry, an organocatalyst model, and a redox-active amino acid mimic[]. In biological contexts, such as within Entamoeba histolytica, thiazolidine derivatives act as intracellular storage for L-cysteine and play a critical role in detoxifying metabolically produced aldehydes[2].

However, the very features that make this molecule biologically and synthetically useful—its sulfur-nitrogen tautomerism and reactive carboxylic acid moiety—also dictate strict operational and disposal requirements. This guide provides a self-validating, step-by-step framework for handling and disposing of this compound, ensuring absolute compliance with environmental health and safety (EHS) standards.

Mechanistic Causality of Hazards

Before executing any protocol, one must understand the chemical behavior of the substance:

  • Inhalation and Contact Risks: Like most thiazolidine-4-carboxylic acid derivatives, the 2-ethyl variant is a known irritant (STOT SE 3)[3]. It can cause serious eye irritation, skin irritation, and respiratory tract irritation upon exposure.

  • Thermal Decomposition: The core hazard during disposal is the molecule's behavior under extreme heat. Uncontrolled burning of the C6H11NO2S structure cleaves the thiazolidine ring, releasing highly toxic oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx)[4]. Therefore, standard municipal disposal or biological waste streams are strictly prohibited.

Quantitative Data Summary

To facilitate rapid risk assessment, the physical and hazard properties of 2-ethyl-1,3-thiazolidine-4-carboxylic acid are summarized below.

Property / MetricValue / ClassificationCausality / Operational Impact
CAS Number 205985-92-8Unique identifier required for EHS waste labeling[].
Molecular Formula C6H11NO2SPresence of S and N dictates incineration with flue gas scrubbing[].
Molecular Weight 161.22 g/mol Used for molarity calculations in peptide synthesis[].
Physical State Solid (Powder)Prone to aerosolization; requires wet-wiping for spills[].
Hazard Statements H315, H319, H335Necessitates Class II BSC or fume hood handling.
Incompatibilities Strong Oxidizing AgentsRisk of violent exothermic reaction with reduced sulfur[4].

Self-Validating Experimental Workflows

Protocol 1: Self-Validating Spill Response & Decontamination When a powder spill occurs, standard sweeping is dangerous as it aerosolizes the STOT SE 3 irritant[3]. This protocol ensures complete, verified removal.

  • Containment: Immediately cover the spilled powder with absorbent paper towels lightly dampened with deionized water. Causality: The moisture prevents dust formation and begins dissolving the water-soluble carboxylic acid.

  • Collection: Using non-sparking tools, carefully scoop the damp towels and absorbed material into a puncture-resistant, sealable High-Density Polyethylene (HDPE) solid waste container[5].

  • Validation (The Self-Validating Step): Swab the cleaned benchtop surface with a moistened pH indicator strip. Because the compound contains a free carboxylic acid moiety, any residual chemical will register as mildly acidic. Wash the surface with a 5% sodium bicarbonate solution to neutralize the acid, then wipe with water until a fresh swab tests at a neutral pH (7.0).

Protocol 2: Liquid Waste Segregation & Stabilization During peptide synthesis, the compound is often dissolved in organic solvents (e.g., DMF, DCM).

  • Compatibility Check: Verify that the designated solvent waste carboy contains zero strong oxidizers (e.g., peroxides, nitric acid). Causality: The reduced sulfur in the thiazolidine ring can react violently when oxidized.

  • Transfer: Inside a certified chemical fume hood, funnel the liquid waste into a PTFE-lined or glass carboy.

  • Validation (The Self-Validating Step): Cap the container loosely and monitor it for 30 minutes. A self-validating safe mixture will exhibit no exothermic heat generation (verified by feeling the exterior of the carboy) and no gas evolution (no pressure buildup or bubbling). Only after passing this observation period should the tamper-evident EHS seal be applied.

Proper Disposal Procedures

The terminal destruction of 2-ethyl-1,3-thiazolidine-4-carboxylic acid must be handled by a licensed chemical destruction facility[5].

  • Primary Containment: Seal all solid waste (vials, contaminated PPE, neutralized spill materials) in heavy-duty HDPE containers. Leave chemicals in original containers where possible.

  • EHS Labeling: Label containers explicitly as: "Hazardous Organic Waste: Contains Sulfur and Nitrogen (CAS 205985-92-8)." This specific nomenclature alerts the disposal facility to the risk of SOx/NOx generation.

  • Terminal Destruction (Controlled Incineration): The waste must be subjected to controlled incineration. Mechanistic Causality: The incinerator must be equipped with an afterburner to ensure complete combustion of the organic framework, and critically, a flue gas scrubber [5]. The scrubber utilizes alkaline solutions (like calcium hydroxide) to capture and neutralize the toxic sulfur dioxide (SO2) and nitrogen dioxide (NO2) gases produced by the thiazolidine ring's destruction, preventing acid rain precursors from entering the atmosphere.

Workflow Visualization

Below is the logical workflow for the segregation and terminal disposal of thiazolidine waste.

G A Waste Generation: 2-Ethyl-1,3-thiazolidine-4-carboxylic acid B Solid Waste (Powder, Contaminated PPE) A->B C Liquid Waste (Solvent Mixtures) A->C D Primary Containment (Seal in HDPE/Glass) B->D C->D E Hazard Labeling 'Organic Waste: Contains S, N' D->E F Transfer to Licensed Disposal Facility E->F G Controlled Incineration (Flue Gas Scrubbing for SOx/NOx) F->G

Fig 1: Step-by-step logical workflow for the segregation and disposal of thiazolidine waste.

References

  • [2] National Institutes of Health (NIH). Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. 2

  • [] BOC Sciences. CAS 205985-92-8 ((4S,2RS)-2-ethylthiazolidine-4-carboxylic acid).

  • [5] ChemicalBook. D-THIAZOLIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. 5

  • [4] Peptide.com. MSDS - Safety Data Sheet: N-Boc-(R)-thiazolidine-4-carboxylic acid. 4

  • [3] Fisher Scientific. SAFETY DATA SHEET - N-Boc-(R)-(-)-thiazolidine-4-carboxylic acid. 3

  • Sigma-Aldrich. SAFETY DATA SHEET - (R)-thiazolidine-4-carboxylic acid.

Sources

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